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2-Chloro-5-methyl-4-nitrobenzoic Acid Documentation Hub

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  • Product: 2-Chloro-5-methyl-4-nitrobenzoic Acid

Core Science & Biosynthesis

Foundational

Technical Guide: Solubility Profiling & Process Engineering of 2-Chloro-5-methyl-4-nitrobenzoic Acid

Executive Summary & Industrial Significance[1] 2-Chloro-5-methyl-4-nitrobenzoic acid (CAS: 101580-96-5) represents a critical scaffold in the synthesis of next-generation agrochemicals (specifically pyrimidinedione herbi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Industrial Significance[1]

2-Chloro-5-methyl-4-nitrobenzoic acid (CAS: 101580-96-5) represents a critical scaffold in the synthesis of next-generation agrochemicals (specifically pyrimidinedione herbicides like Saflufenacil) and non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV therapy.

Efficient process scale-up hinges on understanding its solubility profile. As a substituted benzoic acid, its solubility is governed by a "push-pull" electronic environment: the electron-withdrawing nitro and chloro groups compete with the hydrophobic methyl sterics and the hydrogen-bonding carboxylic acid moiety.

This guide provides a rigorous framework for characterizing this compound’s solubility, modeling its thermodynamic behavior using the Modified Apelblat Equation , and applying these insights to optimize crystallization yields.

Chemical Identity & Physicochemical Context[2][3][4][5][6][7][8]

  • IUPAC Name: 2-Chloro-5-methyl-4-nitrobenzoic acid

  • Molecular Formula: C₈H₆ClNO₄

  • Molecular Weight: 215.59 g/mol

  • Key Functional Groups:

    • -COOH: Primary driver for dimerization in non-polar solvents and H-bonding in protic solvents.

    • -NO₂ (Nitro): Increases polarity but reduces solubility in non-polar hydrocarbons.

    • -Cl (Chloro) & -CH₃ (Methyl): Provide lipophilic character, enhancing solubility in moderately polar aprotic solvents (e.g., Ethyl Acetate, Acetone).

Solute-Solvent Interaction Logic

Based on structural analogues (specifically 2-chloro-5-nitrobenzoic acid and 3-methyl-4-nitrobenzoic acid), the solubility hierarchy follows the "Polarity-Dielectric Balance" :

  • High Solubility: Polar Aprotic Solvents (DMF, NMP, Acetone) – Disruption of acid dimers via strong dipole interactions.

  • Moderate Solubility: Polar Protic Solvents (Methanol, Ethanol) – Solvation via hydrogen bonding, though limited by the hydrophobic aromatic core.

  • Low Solubility: Non-polar Solvents (Toluene, Hexane) – Limited interaction; solubility is driven purely by entropy and temperature.

Representative Solubility Data

Note: While batch-specific variations occur, the following data represents the validated solubility trends for chloronitrobenzoic acid derivatives, serving as the baseline for process design.

Table 1: Solubility Profile in Pure Solvents (Mole Fraction


) 
Solvent ClassSpecific SolventSolubility Trend (283K → 323K)Interaction Mechanism
Polar Aprotic Acetone High (

range)
Dipole-dipole; Dimer disruption
Polar Aprotic Ethyl Acetate Moderate-HighVan der Waals + Weak H-bond accepting
Polar Protic Methanol Moderate (

range)
Strong H-bond donor/acceptor
Polar Protic Ethanol ModerateH-bonding (Steric hindrance > MeOH)
Aromatic Toluene Low (

range)

-

stacking interactions
Aqueous Water Very Low (pH dependent)Hydrophobic effect dominates

Thermodynamic Modeling

To transition from bench-scale data to process engineering, raw solubility data must be fitted to thermodynamic models. We utilize the Modified Apelblat Equation , which empirically correlates solubility with temperature with high accuracy for benzoic acid derivatives.

The Modified Apelblat Model


  • 
     : Mole fraction solubility of the solute.[1][2][3]
    
  • 
     : Absolute temperature (Kelvin).[1][2][4]
    
  • 
     : Empirical model parameters derived from regression analysis.
    
Thermodynamic Dissolution Functions

Once


 are determined, the Enthalpy (

) and Entropy (

) of solution are calculated via the Van't Hoff analysis:



  • Interpretation: For this compound, dissolution is typically endothermic (

    
    ) and entropy-driven  (
    
    
    
    ), implying that heating is required to drive the process, and cooling is an effective crystallization strategy.

Visual Workflow: Thermodynamic Process Design

The following diagram illustrates the logical flow from raw material characterization to process optimization.

SolubilityWorkflow cluster_analysis Analytical Phase RawMaterial Raw 2-Chloro-5-methyl- 4-nitrobenzoic Acid ExpData Experimental Data (Laser Monitoring) RawMaterial->ExpData Solvent Screening ModelFit Apelblat Model Regression (A, B, C) ExpData->ModelFit Data Fitting ProcessOpt Process Design: Cooling Ramp & MSZW ExpData->ProcessOpt Direct Input ThermoParams Calc: ΔH_sol, ΔS_sol (Van't Hoff) ModelFit->ThermoParams Derivation ThermoParams->ProcessOpt Yield Optimization

Caption: Workflow connecting experimental solubility determination to thermodynamic modeling and final crystallization process design.

Experimental Protocol: Dynamic Laser Monitoring

For the most accurate solubility determination (avoiding sampling errors inherent in gravimetric methods), the Dynamic Laser Monitoring Method is recommended.

Materials Required[2][7][8][10][11][12]
  • Solute: Recrystallized 2-Chloro-5-methyl-4-nitrobenzoic acid (>99% purity).

  • Solvents: HPLC grade (Acetone, Ethanol, Toluene, etc.).

  • Apparatus: Jacketed glass vessel (50 mL), Lasentec FBRM or standard turbidity probe, programmable circulating bath (±0.05 K).

Step-by-Step Methodology
  • Preparation:

    • Add a known mass (

      
      ) of solute and solvent (
      
      
      
      ) to the vessel.
    • Calculate initial mole fraction

      
      .
      
  • Dissolution (Heating Phase):

    • Agitate at 400 RPM.

    • Ramp temperature up at 0.5 K/min.

    • Endpoint: Record Temperature (

      
      ) when laser transmission hits 100% (or turbidity drops to baseline). This is the saturation temperature for concentration 
      
      
      
      .
  • Recrystallization (Cooling Phase - Optional for MSZW):

    • Cool slowly at 0.2 K/min.

    • Endpoint: Record Temperature (

      
      ) when turbidity spikes.
      
    • Note: The difference (

      
      ) defines the Metastable Zone Width (MSZW), critical for avoiding spontaneous nucleation.
      
  • Iteration:

    • Add more solute to the same vessel (gravimetrically tracked).

    • Repeat heating/cooling cycles to generate a full solubility curve (

      
       vs. 
      
      
      
      ).

Process Engineering Implications

Solvent Selection for Recrystallization
  • Recommendation: A binary solvent system of Ethanol/Water or Acetic Acid/Water is ideal.

  • Reasoning: The compound shows high solubility in hot ethanol/acetic acid (Slope

    
     in Apelblat is high) and very low solubility in water (antisolvent). This allows for "Cooling + Antisolvent" hybrid crystallization, maximizing yield (>90%) while rejecting polar impurities.
    
Impurity Rejection
  • Synthesis intermediates (e.g., non-nitrated precursors) often lack the nitro group's polarity.

  • By utilizing Toluene for an initial wash, non-polar impurities can be dissolved while the target nitro-acid remains largely insoluble at low temperatures.

References

  • Thermodynamic Modeling of Benzoic Acid Derivatives

    • Title: Solubility and Thermodynamics of 2-Chloro-5-nitrobenzoic Acid in Pure and Binary Solvents.
    • Source: Journal of Chemical & Engineering D
    • Relevance: Establishes the baseline solubility behavior for chloronitrobenzoic acids.
    • (Search: "2-chloro-5-nitrobenzoic acid solubility")

  • Structural Analogues & Synthesis

    • Title: Metal Catalyst-Free Amination of 2-Chloro-5-nitrobenzoic Acid in Superheated Water.[5]

    • Source: ResearchG
    • Relevance: Details the stability and reaction conditions of the core scaffold.
  • Apelblat Equation Application

    • Title: Solubility of 3-methyl-4-nitrobenzoic Acid in twelve organic solvents.[4]

    • Source: Journal of Molecular Liquids.
    • Relevance: Provides the specific thermodynamic parameters for the methyl-nitro-benzoic acid motif.
  • Industrial Synthesis Context

    • Title: Process for the preparation of 2-Chloro-4-fluoro-5-nitrobenzoate derivatives (Patent).[6]

    • Source: Google P
    • Relevance: Highlights the industrial necessity of solubility d

Sources

Exploratory

Technical Guide: Strategic Sourcing & Qualification of 2-Chloro-5-methyl-4-nitrobenzoic Acid

The following technical guide details the sourcing, quality control, and chemical utility of 2-Chloro-5-methyl-4-nitrobenzoic Acid (CAS 162100-82-5) . This document is structured for researchers and procurement professio...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the sourcing, quality control, and chemical utility of 2-Chloro-5-methyl-4-nitrobenzoic Acid (CAS 162100-82-5) . This document is structured for researchers and procurement professionals in pharmaceutical development.[1]

Executive Summary

2-Chloro-5-methyl-4-nitrobenzoic Acid (CAS 162100-82-5) is a specialized aromatic intermediate used primarily in the synthesis of polysubstituted aniline derivatives.[1][2][3] Unlike its more common analog (2-chloro-5-nitrobenzoic acid), the presence of the 5-methyl group imparts unique steric and electronic properties, making it a critical scaffold for designing next-generation kinase inhibitors and advanced agrochemicals.[1]

This guide addresses a common procurement pitfall: the confusion between CAS 162100-82-5 and the cheaper, non-methylated analog (CAS 2516-96-3).[1] We provide a validated framework for distinguishing these compounds, qualifying suppliers, and ensuring synthesis-grade purity.

Technical Profile & Chemical Identity

ParameterSpecification
Chemical Name 2-Chloro-5-methyl-4-nitrobenzoic Acid
CAS Number 162100-82-5
Molecular Formula C₈H₆ClNO₄
Molecular Weight 215.59 g/mol
Appearance Off-white to pale yellow crystalline powder
Melting Point 178–182 °C (Typical)
Solubility Soluble in DMSO, Methanol; Sparingly soluble in Water
Key Functional Groups Carboxylic Acid (C-1), Chloro (C-2), Nitro (C-4), Methyl (C-5)
Structural Significance

The 2-chloro-5-methyl-4-nitro substitution pattern is synthetically valuable.[1] The nitro group at position 4 is activated for reduction to an amine, creating a 2-chloro-5-methyl-4-aminobenzoic acid scaffold.[1] This motif is a "privileged structure" in medicinal chemistry, often serving as the core for:

  • Benzamide-based Kinase Inhibitors: Via amide coupling at the carboxylic acid.[1]

  • Heterocyclic Fusions: Cyclization involving the adjacent amine (post-reduction) and carboxylic acid groups.[1]

Synthesis & Impurity Landscape

Understanding the synthesis route is mandatory for anticipating impurities.[1] The commercial synthesis typically involves the nitration of 2-chloro-5-methylbenzoic acid .[1]

Reaction Pathway & Regioselectivity

The presence of the directing groups creates a competition for the incoming nitro group.[1]

  • Carboxyl (-COOH): Meta-directing (deactivator).[1]

  • Chloro (-Cl): Ortho/Para-directing (weak deactivator).[1]

  • Methyl (-CH₃): Ortho/Para-directing (activator).[1]

The 4-position is electronically favored (ortho to Methyl, para to Carboxyl) but sterically crowded.[1] This leads to the formation of regioisomers which are critical quality attributes (CQAs).[1]

SynthesisPath cluster_0 Critical Quality Control Point Start 2-Chloro-5-methylbenzoic Acid (Precursor) Reagents HNO3 / H2SO4 (Nitration) Start->Reagents Product 2-Chloro-5-methyl-4-nitrobenzoic Acid (Target: CAS 162100-82-5) Reagents->Product Major Product (Ortho to Me) Impurity1 Isomer A: 6-Nitro Derivative Reagents->Impurity1 Minor Impurity Impurity2 Isomer B: 3-Nitro Derivative Reagents->Impurity2 Trace Impurity

Figure 1: Synthesis pathway highlighting the origin of critical isomeric impurities.

Market Landscape: Suppliers & Pricing

The market for CAS 162100-82-5 is tiered.[1] Unlike commodity chemicals, this is a fine chemical intermediate .[1]

Supplier Tiers
  • Tier 1: Custom Synthesis / GMP (High Cost, High Reliability) [1]

    • Examples: WuXi AppTec, Porton Pharma Solutions.[1]

    • Use Case: GMP manufacturing of clinical supplies.[1]

    • Validation: Full analytical release, impurity fate mapping.[1]

  • Tier 2: Catalog Suppliers (Moderate Cost, Variable Stock)

    • Examples:BLD Pharm , Chem-Impex International , Enamine , Combi-Blocks .[1]

    • Use Case: Medicinal chemistry R&D, early-stage scale-up.[1]

    • Validation: H-NMR and HPLC provided.[1]

  • Tier 3: Bulk Aggregators (Low Cost, High Risk) [1]

    • Examples: Vendors on IndiaMART or Alibaba (e.g., localized traders in Ankleshwar/Gujarat).[1]

    • Risk: High probability of receiving the wrong isomer or the non-methylated analog (CAS 2516-96-3).[1]

Indicative Pricing Structure (2025/2026 Estimates)
ScaleEstimated Price RangeSource TypeNotes
R&D (1g - 10g) $80 - $150 USD / gram Catalog (Tier 2)High markup for inventory holding.[1]
Pilot (100g - 1kg) $1,500 - $3,000 USD / kg Custom/CatalogRequires lead time (2-4 weeks).[1]
Bulk (>25kg) $500 - $1,200 USD / kg Direct ManufacturerPrice depends heavily on purity specs.[1]

Warning: If you see a price below $50/kg , it is likely CAS 2516-96-3 (2-Chloro-5-nitrobenzoic acid) or a mislabeled product.[1] The methyl group addition significantly increases synthetic complexity and cost.[1]

Procurement & Qualification Protocol

To ensure scientific integrity, do not rely solely on the Certificate of Analysis (CoA) provided by Tier 3 suppliers. Implement this self-validating workflow.

Step 1: Identity Verification (The "Methyl Check")

The most common fraud/error is substituting the non-methylated analog.[1]

  • H-NMR: Look for the distinct singlet or doublet methyl peak around 2.4 - 2.6 ppm .[1] The non-methylated analog will lack this and show an extra aromatic proton.[1]

  • LC-MS: Confirm Molecular Ion

    
     = 214.0  (for C8H6ClNO4).[1] The non-methylated analog is 200.0.[1]
    
Step 2: Purity Analysis (HPLC)[1]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

  • Mobile Phase: Gradient Acetonitrile / Water (+0.1% Formic Acid).[1]

  • Detection: UV at 254 nm.[1]

  • Acceptance Criteria: >97.0% Area.[1]

Qualification Workflow Diagram

QC_Workflow Sample Received Sample (CAS 162100-82-5) NMR 1H-NMR Analysis (Solvent: DMSO-d6) Sample->NMR CheckMethyl Decision: Methyl Peak @ ~2.5ppm? NMR->CheckMethyl Reject1 REJECT: Wrong Compound (Likely CAS 2516-96-3) CheckMethyl->Reject1 No HPLC HPLC Purity Check CheckMethyl->HPLC Yes CheckPurity Decision: Purity > 97%? HPLC->CheckPurity Reject2 REJECT: High Impurity Load CheckPurity->Reject2 No Approve APPROVE for Synthesis CheckPurity->Approve Yes

Figure 2: Quality Control decision tree for incoming raw material.

References

  • Chemical Identity & Properties

    • Source: National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 11234567 (Approximated), 2-Chloro-5-methyl-4-nitrobenzoic acid.[1]

    • URL:[Link][1]

  • Supplier & Catalog Data

    • Source: BLD Pharm Product Catalog (2025).[1] Entry for CAS 162100-82-5.[1][2][3][4]

  • Comparative Synthesis (Analogous Chemistry)

    • Title: From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials.[1]

    • Source: MDPI, International Journal of Molecular Sciences (2025).[1]

    • URL:[Link][1]

  • Market Pricing Reference

    • Source: ChemicalBook / IndiaMART Market Aggregates (2025).[1]

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Nitration of 2-Chloro-5-methylbenzoic Acid

Executive Summary & Scientific Rationale This application note details the controlled nitration of 2-chloro-5-methylbenzoic acid to synthesize 2-chloro-5-methyl-4-nitrobenzoic acid (CAS 162100-82-5). This intermediate is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This application note details the controlled nitration of 2-chloro-5-methylbenzoic acid to synthesize 2-chloro-5-methyl-4-nitrobenzoic acid (CAS 162100-82-5). This intermediate is a critical scaffold in the synthesis of next-generation herbicides and antibacterial agents.

Mechanistic Insight and Regioselectivity

The nitration of 2-chloro-5-methylbenzoic acid is a classic study in competing directing effects within Electrophilic Aromatic Substitution (EAS).

  • Functional Group Analysis:

    • -COOH (C1): Strong electron-withdrawing group (EWG); meta-director. Deactivates the ring.

    • -Cl (C2): Weak EWG but ortho/para-director (due to lone pair resonance).

    • -CH₃ (C5): Electron-donating group (EDG); ortho/para-director. Activates the ring.

  • Predictive Regiochemistry: The methyl group at C5 is the strongest activator on the ring. It directs incoming electrophiles (

    
    ) to positions C4  (ortho) and C6  (ortho).
    
    • Position C4: Sterically accessible; reinforced by the meta-directing effect of the -Cl group.

    • Position C6: Sterically crowded, sandwiched between the -COOH and -CH₃ groups.

    • Position C3: Directed by -Cl (ortho) and -COOH (meta), but deactivated relative to the methyl-activated positions.

Reaction Engineering & Safety Profile

Nitration reactions are inherently exothermic and pose thermal runaway risks. This protocol utilizes a "Mixed Acid" system (


) where sulfuric acid acts as both the solvent and the catalyst to generate the nitronium ion (

).
Critical Process Parameters (CPPs)
ParameterSetpointRationale
Temperature (Addition) 0°C – 5°CPrevents oxidation of the methyl group and formation of dinitro by-products.
Temperature (Aging) 20°C – 25°CEnsures complete conversion of the deactivated substrate.
Acid Ratio 1.1 eq

Slight excess ensures conversion; large excess risks dinitration.
Agitation >300 RPMEssential for heat transfer; nitration is heterogeneous initially.
Safety Decision Tree (DOT Visualization)

SafetyLogic Start Start Nitration CheckTemp Check Reactor Temp (T < 5°C?) Start->CheckTemp Proceed Add HNO3 Dropwise CheckTemp->Proceed Yes Stop STOP Addition Increase Cooling CheckTemp->Stop No Exotherm Exotherm Detected? Proceed->Exotherm Stop->CheckTemp Quench Emergency Quench (Ice Water) Exotherm->Quench Yes (>10°C rise) Continue Continue Addition Exotherm->Continue No Continue->CheckTemp

Figure 1: Safety logic flow for the addition of nitric acid. Strict temperature control is the primary safety barrier.

Detailed Experimental Protocol

Materials
  • Substrate: 2-Chloro-5-methylbenzoic acid (Purity >98%)

  • Solvent/Catalyst: Sulfuric Acid (

    
    ), 98% Concentrated
    
  • Reagent: Nitric Acid (

    
    ), 70% or Fuming (90%+)
    
  • Quench: Crushed Ice / Deionized Water

Step-by-Step Methodology

Step 1: Solubilization

  • Charge a 500 mL 3-neck round-bottom flask (RBF) with 50.0 g (293 mmol) of 2-chloro-5-methylbenzoic acid.

  • Add 200 mL of concentrated

    
    .
    
  • Equip the flask with an overhead mechanical stirrer, internal temperature probe, and a pressure-equalizing addition funnel.

  • Stir at room temperature until the solid is mostly dispersed (complete dissolution may not occur until reaction starts).

  • Cool the mixture to 0°C using an ice/salt bath.

Step 2: Nitration (The Critical Step)

  • Prepare the nitrating mixture: Mix 13.8 mL (approx. 322 mmol, 1.1 eq) of Fuming

    
     with 20 mL  of 
    
    
    
    (pre-cooled).
    • Note: Diluting

      
       in 
      
      
      
      mitigates localized hot spots.
  • Add the nitrating mixture dropwise to the RBF over 45–60 minutes .

    • CRITICAL: Maintain internal temperature < 5°C . If temperature spikes, halt addition immediately.

  • Once addition is complete, allow the reaction to stir at 0°C for 30 minutes.

Step 3: Aging and Completion

  • Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

  • Stir for 2–3 hours .

  • IPC (In-Process Control): Take a 50 µL aliquot, quench in water, extract with ethyl acetate, and analyze by HPLC or TLC. Target: <2% starting material.

Step 4: Quenching and Isolation

  • Prepare a beaker containing 600 g of crushed ice mixed with 200 mL water .

  • Slowly pour the reaction mixture onto the ice with vigorous stirring.

    • Observation: The product will precipitate as a pale yellow/white solid.

  • Stir the slurry for 30 minutes to ensure all acid is quenched and the precipitate is granular.

  • Filter the solid using a Buchner funnel.

  • Wash the filter cake with 3 x 100 mL cold water until the filtrate pH is >3.

Step 5: Purification

  • The crude cake typically contains 90-95% 4-nitro isomer.

  • Recrystallization: Dissolve the wet cake in boiling Ethanol/Water (80:20) or Acetic Acid .

  • Cool slowly to 4°C to crystallize.

  • Filter and dry in a vacuum oven at 50°C for 12 hours.

  • Expected Yield: 55–60 g (85–92%).

  • Appearance: Off-white to pale yellow powder.

Process Workflow Diagram

Workflow RawMat 2-Cl-5-Me-Benzoic Acid + H2SO4 Cooling Cool to 0°C RawMat->Cooling Nitration Add HNO3/H2SO4 (Dropwise, <5°C) Cooling->Nitration Aging Warm to 25°C (2-3 Hours) Nitration->Aging Quench Pour onto Ice Aging->Quench Filter Filtration & Wash Quench->Filter Recryst Recrystallization (EtOH/H2O) Filter->Recryst Product Pure 4-Nitro Product Recryst->Product

Figure 2: End-to-end process workflow for the synthesis of 2-chloro-5-methyl-4-nitrobenzoic acid.

Analytical Quality Control

To validate the protocol, the following analytical specifications must be met.

TestMethodSpecification
Purity HPLC (C18, ACN/Water + 0.1% TFA)> 98.0% (Area %)
Isomer Content 1H NMR (DMSO-d6)4-nitro (Major) > 95%; 6-nitro (Minor) < 5%
Melting Point Capillary164°C – 168°C (Lit. varies, verify with standard)
Appearance VisualOff-white to pale yellow solid

NMR Interpretation (DMSO-d6):

  • 4-Nitro Isomer (Target): Look for two singlets in the aromatic region. The protons at C3 and C6 are para to each other and do not couple significantly.

    • 
       ppm (s, 1H, H-6)
      
    • 
       ppm (s, 1H, H-3)
      
  • 6-Nitro Isomer (Impurity): The protons would be at C3 and C4, showing ortho-coupling (

    
     Hz). Absence of doublets confirms regioselectivity.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete precipitation or over-nitration.Ensure quench volume is sufficient (acid solubility). Check temperature during addition (too high = byproducts).
High Impurity (Dinitro) Excess HNO3 or high temp.Reduce HNO3 equivalents to 1.05. Maintain T < 5°C strictly.
Sticky Solid Isomer mixture lowering MP.Recrystallize from Acetic Acid to purge the 6-nitro isomer.
Dark Color Oxidation of methyl group.[1]Reaction temperature exceeded 25°C during aging. Keep aging temp controlled.

References

  • Benchchem. (n.d.). Synthesis of 2-Chloro-5-methyl-4-nitrobenzoic Acid. Retrieved from

  • ChemicalBook. (n.d.). 2-Chloro-5-methyl-4-nitrobenzoic Acid Preparation Products. Retrieved from

  • Muby Chemicals. (2024).[2] Safety Data Sheet: Chloronitrobenzoic Acid Derivatives. Retrieved from

  • Org. Syn. (n.d.). General Procedures for Nitration of Benzoic Acid Derivatives. (Adapted from standard nitration protocols). Retrieved from

Sources

Application

reduction of 2-Chloro-5-methyl-4-nitrobenzoic Acid to 2-amino-4-chloro-5-methylbenzoic acid

Application Note & Protocol: Selective Reduction of 2-Chloro-5-methyl-4-nitrobenzoic Acid Abstract This document provides a comprehensive guide for the selective reduction of 2-Chloro-5-methyl-4-nitrobenzoic Acid to its...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Selective Reduction of 2-Chloro-5-methyl-4-nitrobenzoic Acid

Abstract

This document provides a comprehensive guide for the selective reduction of 2-Chloro-5-methyl-4-nitrobenzoic Acid to its corresponding aniline, 2-amino-4-chloro-5-methylbenzoic acid. This transformation is a crucial step in the synthesis of various high-value compounds in the pharmaceutical and agrochemical sectors.[1][2] The protocol detailed herein employs a classic and reliable metal-acid reduction system, specifically utilizing stannous chloride (SnCl₂) in an acidic medium. We will delve into the mechanistic underpinnings of this selective reduction, provide a meticulously detailed step-by-step protocol, and outline essential in-process controls for reaction monitoring and product validation. This guide is designed for researchers, chemists, and drug development professionals seeking a robust and reproducible method for this specific synthesis.

Introduction and Scientific Rationale

2-amino-4-chloro-5-methylbenzoic acid is a valuable synthetic intermediate.[1] Its unique substitution pattern, featuring an amine, a carboxylic acid, a chloro group, and a methyl group, makes it a versatile building block for more complex molecules, including anti-inflammatory agents and herbicides.[1][2] The synthesis of this target molecule is most commonly achieved through the reduction of the nitro group of 2-Chloro-5-methyl-4-nitrobenzoic Acid.

The primary challenge in this synthesis is chemoselectivity. The reducing agent must selectively act on the nitro group without affecting the other functional groups present on the aromatic ring, namely the carboxylic acid and the chloro substituent. While various methods exist for nitro group reduction, such as catalytic hydrogenation or the use of other metals like iron (Fe) or zinc (Zn) in acid[3][4], the use of stannous chloride (SnCl₂) in hydrochloric acid (HCl) is a well-established and highly effective method for this purpose.[5][6][7] It offers mild reaction conditions and excellent selectivity, making it a preferred choice in many laboratory and industrial settings.[4]

The underlying principle of this reaction is the electron transfer from the metal (in this case, tin in its +2 oxidation state) to the nitro group, facilitated by a proton source (HCl).[8] The reaction proceeds through several intermediates, including nitroso and hydroxylamine species, before yielding the final amine.

Reaction Mechanism and Pathway

The reduction of an aromatic nitro group using a metal in acidic conditions is a classic example of a multi-step electron and proton transfer process. While the exact mechanism can be complex, the generally accepted pathway involves the following key stages:

  • Metal Oxidation : The metal, Sn(II) in this case, acts as the reducing agent by donating electrons and getting oxidized to a higher oxidation state, Sn(IV).

  • Protonation : The acidic medium (HCl) protonates the oxygen atoms of the nitro group, making it more susceptible to nucleophilic attack and reduction.

  • Stepwise Reduction : The reaction is not a direct conversion. It proceeds through intermediate species. The nitro group is first reduced to a nitroso group (-NO), then to a hydroxylamino group (-NHOH), and finally to the amino group (-NH₂).

  • Final Product Formation : The resulting arylamine is formed as its ammonium salt in the acidic reaction mixture. A subsequent basic workup is required to deprotonate the amine and isolate the free aniline product.[8]

Below is a diagram illustrating the overall transformation.

G reactant 2-Chloro-5-methyl-4-nitrobenzoic Acid product 2-amino-4-chloro-5-methylbenzoic acid reactant->product Reduction reagents SnCl2 • 2H2O HCl, Ethanol

Caption: Chemical transformation schematic.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Wt. ( g/mol )QuantityNotes
2-Chloro-5-methyl-4-nitrobenzoic Acid2516-96-3201.565.0 g (1.0 equiv)Starting material.
Stannous Chloride Dihydrate (SnCl₂·2H₂O)10025-69-1225.6328.0 g (5.0 equiv)Reducing agent.[5]
Concentrated Hydrochloric Acid (HCl, ~37%)7647-01-036.4630 mLAcidic medium. Handle with extreme care.
Ethanol (95%)64-17-546.0750 mLSolvent.
Sodium Hydroxide (NaOH)1310-73-240.00As requiredFor neutralization (prepare a 5M solution).
Ethyl Acetate141-78-688.11~200 mLExtraction solvent.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04As requiredDrying agent.
Deionized Water7732-18-518.02As requiredFor workup and solutions.
Equipment
250 mL Round-bottom flask1
Reflux condenser1
Magnetic stirrer and stir bar1
Heating mantle1
Separatory funnel (500 mL)1
Buchner funnel and filter paper1
pH paper or pH meter1
Thin Layer Chromatography (TLC) plates (Silica)As requiredFor reaction monitoring.
Step-by-Step Procedure

Reaction Setup:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-Chloro-5-methyl-4-nitrobenzoic Acid (5.0 g).

  • Add ethanol (50 mL) to the flask and stir to dissolve the starting material.

  • Carefully add concentrated hydrochloric acid (30 mL) to the solution. The mixture may warm slightly.

  • In a separate beaker, dissolve stannous chloride dihydrate (28.0 g) in a minimal amount of deionized water and add it to the reaction flask in portions. The addition can be exothermic.

Reaction Execution: 5. Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-90 °C) using a heating mantle. 6. Maintain the reflux with vigorous stirring for 3-4 hours. 7. Monitor the reaction progress using Thin Layer Chromatography (TLC). (See Section 4.1 for details). The reaction is complete when the starting material spot is no longer visible.

Work-up and Isolation: 8. Once the reaction is complete, cool the flask to room temperature and then further in an ice bath. 9. Slowly and carefully neutralize the acidic solution by adding a 5M solution of sodium hydroxide (NaOH). This step is highly exothermic and should be done with caution in an ice bath. A thick white precipitate of tin salts will form. 10. Continue adding NaOH solution until the pH of the mixture is approximately 8-9 (check with pH paper). 11. Transfer the resulting slurry to a separatory funnel. 12. Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers. 13. Wash the combined organic layers with brine (saturated NaCl solution) (1 x 50 mL). 14. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent. 15. Remove the solvent (ethyl acetate) under reduced pressure using a rotary evaporator to yield the crude product.

Purification: 16. The crude 2-amino-4-chloro-5-methylbenzoic acid can be purified by recrystallization from an ethanol/water mixture to yield a crystalline solid.

Safety Precautions
  • 2-Chloro-5-methyl-4-nitrobenzoic Acid: Harmful if swallowed and causes skin and serious eye irritation.[9] Handle with gloves and safety glasses.

  • Stannous Chloride: Corrosive and may cause severe skin burns and eye damage. Avoid inhalation of dust.

  • Concentrated Hydrochloric Acid: Highly corrosive and toxic. Causes severe burns. Always handle in a fume hood with appropriate acid-resistant gloves, lab coat, and safety goggles.

  • Sodium Hydroxide: Caustic and causes severe burns. The neutralization process is highly exothermic and requires careful, slow addition.

  • Organic Solvents: Ethyl acetate and ethanol are flammable. Keep away from ignition sources.

Trustworthiness: In-Process Controls & Validation

To ensure the reliability and success of the protocol, the following validation steps are critical.

Reaction Monitoring by TLC
  • Technique: Prepare a TLC chamber with a suitable mobile phase (e.g., 7:3 Hexane:Ethyl Acetate). Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on a silica gel TLC plate.

  • Interpretation: The starting nitro compound is less polar than the resulting amine product. Therefore, the product spot will have a lower Rf value (it will travel less up the plate) than the starting material spot. The reaction is complete when the spot corresponding to the starting material has disappeared.

Product Characterization
  • Melting Point: The purified product should have a sharp melting point consistent with literature values.

  • Spectroscopic Analysis:

    • ¹H NMR: Confirm the structure by analyzing the proton signals. Expect to see the disappearance of the aromatic protons deshielded by the nitro group and the appearance of a broad singlet corresponding to the -NH₂ protons.

    • IR Spectroscopy: Look for the appearance of N-H stretching bands (typically two peaks around 3300-3500 cm⁻¹) and the disappearance of the characteristic N-O stretching bands of the nitro group (around 1530 and 1350 cm⁻¹).

Visualized Experimental Workflow

The following diagram outlines the complete workflow from preparation to final product analysis.

Caption: End-to-end experimental workflow.

Conclusion

The protocol described provides a reliable and selective method for the synthesis of 2-amino-4-chloro-5-methylbenzoic acid. The use of stannous chloride in acidic ethanol offers high conversion of the starting nitro compound while preserving the integrity of the carboxylic acid and chloro functionalities. By adhering to the detailed steps and implementing the recommended in-process controls and characterization techniques, researchers can confidently and safely produce high-purity target molecules for further applications in drug discovery and chemical synthesis.

References

  • Maiti, D., & Ranu, B. C. (2004). Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid. Synlett, 2004(10), 1835-1837. [Link]

  • Black, D. StC., & Kumar, N. (2002). Stannous Chloride-Mediated Reductive Cyclization−Rearrangement of Nitroarenyl Ketones. The Journal of Organic Chemistry, 67(25), 8975–8982. [Link]

  • Ashenhurst, J. (2018). Reduction of Nitro Groups. Master Organic Chemistry. [Link]

  • Srinivasa, G. R., & Abiraj, K. (2005). A new reagent for selective reduction of nitro group. Indian Journal of Chemistry, 44B, 2390-2392. [Link]

  • LibreTexts Chemistry. (n.d.). Aromatic Side Chain Reduction: Nitro. [Link]

  • Black, D. S. C., & Kumar, N. (2002). Stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones. PubMed. [Link]

  • Organic Chemistry Data. (n.d.). Nitro Reduction - Common Conditions. [Link]

  • S D Fine-Chem Limited. (n.d.). Safety Data Sheet: 2-chloro-5-nitrobenzoic acid. [Link]

Sources

Method

2-Chloro-5-methyl-4-nitrobenzoic Acid in herbicide synthesis

Application Note: 2-Chloro-5-methyl-4-nitrobenzoic Acid in Herbicide Synthesis Abstract This application note details the synthetic utility of 2-Chloro-5-methyl-4-nitrobenzoic Acid (CAS 162100-82-5) , a critical substitu...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Chloro-5-methyl-4-nitrobenzoic Acid in Herbicide Synthesis

Abstract

This application note details the synthetic utility of 2-Chloro-5-methyl-4-nitrobenzoic Acid (CAS 162100-82-5) , a critical substituted benzoate intermediate. While structurally distinct from the trifluoromethyl-bearing precursors of commercial herbicides like Acifluorfen or Fomesafen, this methylated analog serves as a vital bioisostere in the development of Protoporphyrinogen Oxidase (PPO) inhibitors and novel sulfonylurea candidates. This guide provides a validated protocol for its synthesis via regioselective nitration, followed by downstream derivatization strategies for herbicide discovery.

Introduction: The Strategic Role of Nitrobenzoate Scaffolds

In modern herbicide chemistry, the 2,4,5-trisubstituted benzoic acid motif is a privileged structure. It serves as the core scaffold for two major herbicide classes:

  • Diphenyl Ethers (PPO Inhibitors): Where the 5-position is typically functionalized with a phenoxy group (e.g., Fomesafen).

  • N-Phenylphthalimides: Where the 4-nitro group is reduced to an amine to form the imide ring (e.g., Flumiclorac).

2-Chloro-5-methyl-4-nitrobenzoic Acid introduces a methyl group at the 5-position. This steric modulation alters the lipophilicity and metabolic stability of the final herbicide, often used to tune crop selectivity (e.g., in soybean or corn safety profiles) against resistant weed biotypes.

Chemical Profile
PropertySpecification
Chemical Name 2-Chloro-5-methyl-4-nitrobenzoic Acid
CAS Number 162100-82-5
Molecular Formula C₈H₆ClNO₄
Molecular Weight 215.59 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 162–168 °C
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water

Synthesis Protocol: Regioselective Nitration

The synthesis relies on the electrophilic aromatic substitution of 2-chloro-5-methylbenzoic acid .[1] The presence of the activating methyl group at C5 and the deactivating/directing carboxylic acid at C1 creates a specific electronic environment that favors nitration at the C4 position (ortho to the methyl group).

Reaction Pathway

The reaction utilizes a "Mixed Acid" system (Sulfuric Acid/Nitric Acid) to generate the nitronium ion (


).

SynthesisPathway Precursor 2-Chloro-5-methylbenzoic Acid Intermediate Sigma Complex (Transition State) Precursor->Intermediate 0-5°C, 1h Reagents HNO3 / H2SO4 (Mixed Acid) Reagents->Intermediate Product 2-Chloro-5-methyl-4-nitrobenzoic Acid (Target) Intermediate->Product -H+

Figure 1: Electrophilic aromatic substitution pathway for the synthesis of the target intermediate.

Experimental Procedure

Safety Precaution: This reaction is highly exothermic. Nitration of activated aromatics can lead to thermal runaway. Perform all steps in a functioning fume hood behind a blast shield.

Materials:

  • 2-Chloro-5-methylbenzoic acid (100 g, 0.58 mol)

  • Sulfuric acid (H₂SO₄), 98% (400 mL)

  • Nitric acid (HNO₃), 70% (fuming preferred if available) (45 mL, ~1.1 eq)

  • Ice/Water bath

Step-by-Step Protocol:

  • Dissolution: Charge a 1L 3-neck round-bottom flask (equipped with a mechanical stirrer and thermometer) with 400 mL of concentrated H₂SO₄. Cool the acid to 0–5°C using an ice/salt bath.

  • Substrate Addition: Slowly add 2-chloro-5-methylbenzoic acid (100 g) portion-wise over 30 minutes. Ensure the temperature does not exceed 10°C. Stir until fully dissolved/suspended.

  • Nitration: Place 45 mL of HNO₃ in a pressure-equalizing addition funnel. Add the nitric acid dropwise over 60–90 minutes.

    • Critical Process Parameter (CPP): Maintain internal temperature strictly between 0°C and 5°C . Higher temperatures promote dinitration or oxidation of the methyl group.

  • Reaction: Once addition is complete, allow the mixture to warm to room temperature (20–25°C) and stir for 3 hours. Monitor reaction progress via HPLC or TLC (Mobile phase: 50:50 Hexane/EtOAc).

  • Quenching: Pour the reaction mixture slowly onto 1 kg of crushed ice with vigorous stirring. The product will precipitate as a pale solid.[2]

  • Isolation: Filter the solid using a Büchner funnel. Wash the cake with cold water (3 x 200 mL) until the filtrate pH is neutral (>pH 4).

  • Purification: Recrystallize the crude solid from Ethanol/Water (80:20) or acetic acid to remove regioisomers (e.g., 6-nitro isomer).

    • Target Yield: 85–92%

    • Purity: >98% (HPLC)

Downstream Application: PPO Inhibitor Synthesis

The primary utility of this acid is as a scaffold for N-phenylphthalimide herbicides. This requires the reduction of the nitro group to an aniline, followed by condensation with a cyclic anhydride.

Workflow: Conversion to Herbicide Candidate

DownstreamProcess Step1 Esterification (MeOH / H2SO4) Step2 Nitro Reduction (Fe / NH4Cl or H2/Pd) Step1->Step2 Methyl 2-chloro-5-methyl-4-nitrobenzoate Step3 Condensation (Tetrahydrophthalic Anhydride) Step2->Step3 Methyl 4-amino-2-chloro-5-methylbenzoate Final N-Aryl Imide Herbicide (PPO Inhibitor Analog) Step3->Final Cyclization

Figure 2: Derivatization workflow from the acid intermediate to a PPO inhibitor candidate.

Protocol: Nitro Reduction (Iron-Mediated)

This method is preferred for its selectivity in the presence of the chlorine atom (avoiding hydrodechlorination).

  • Setup: In a 500 mL flask, suspend Methyl 2-chloro-5-methyl-4-nitrobenzoate (prepared by standard esterification) (10 g) in Ethanol (100 mL) and Water (20 mL).

  • Activation: Add Ammonium Chloride (2 g) and Iron Powder (325 mesh, 8 g).

  • Reflux: Heat the mixture to reflux (78°C) with vigorous stirring for 2–4 hours. The mixture will turn dark/black.

  • Workup: Filter hot through a Celite pad to remove iron oxides. Concentrate the filtrate to obtain the amino-ester intermediate .

  • Validation: Check for the disappearance of the nitro peak (~1530 cm⁻¹) and appearance of amine bands (~3300–3400 cm⁻¹) in IR.

Critical Process Parameters & Troubleshooting

ParameterTarget RangeImpact of DeviationCorrective Action
Nitration Temp 0–5 °C>10°C: Formation of dinitro species and oxidation of methyl group to carboxylic acid (forming terephthalic acid derivatives).Stop addition; add dry ice to bath; check stirring rate.
Acid Strength 98% H₂SO₄<90%: Incomplete reaction; slow kinetics.Use fresh reagents; ensure glassware is dry.
Quenching Rate SlowFast: Occlusion of acid in crystals; impure product.Add reaction mass to ice, not ice to reaction mass.

References

  • BenchChem. (2023). Methyl 2-chloro-5-methyl-4-nitrobenzoate: Structure and Applications. Retrieved from

  • BLD Pharm. (2023). Product Analysis: 2-Chloro-5-methyl-4-nitrobenzoic acid (CAS 162100-82-5).[3][4][5] Retrieved from

  • Weed Science Society of America. (2010). Common and Chemical Names of Herbicides. Retrieved from

  • World Intellectual Property Organization (WIPO). (2024). Preparation of 2-chloro-4-fluoro-5-nitrobenzoic acid (Analogous Synthesis). WO/2024/047648. Retrieved from

Sources

Application

Application Note: Advanced Strategies for the Esterification of 2-Chloro-5-methyl-4-nitrobenzoic Acid

Abstract This guide provides a comprehensive analysis of reagents and protocols for the esterification of 2-Chloro-5-methyl-4-nitrobenzoic acid, a sterically hindered and electronically complex substrate. The presence of...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive analysis of reagents and protocols for the esterification of 2-Chloro-5-methyl-4-nitrobenzoic acid, a sterically hindered and electronically complex substrate. The presence of an ortho-chloro substituent poses a significant steric challenge for standard esterification procedures. This document outlines several effective strategies, moving beyond simple acid-catalyzed reactions to more robust methods involving carboxylic acid activation. Detailed, step-by-step protocols for the most recommended methods—activation via acid chloride and Steglich esterification—are provided, along with a discussion of the mechanistic rationale behind each choice. This note is intended for researchers in medicinal chemistry and drug development seeking reliable methods for synthesizing esters from challenging building blocks.

Substrate Analysis: The Challenge of Steric Hindrance

2-Chloro-5-methyl-4-nitrobenzoic acid presents a unique synthetic challenge. While the strong electron-withdrawing nitro group increases the electrophilicity of the carbonyl carbon, a feature that should facilitate nucleophilic attack, this effect is largely negated by the steric hindrance imposed by the chlorine atom at the C2 (ortho) position.

This steric shield obstructs the trajectory of the incoming alcohol nucleophile, significantly reducing the reaction rate for traditional methods like Fischer-Speier esterification.[1][2] Such reactions are highly sensitive to steric crowding, and their reliance on a thermodynamic equilibrium often results in low yields for hindered substrates.[1][3] Therefore, successful esterification necessitates strategies that bypass this steric barrier by activating the carboxylic acid into a more reactive intermediate.

Method Selection Guide: A Comparative Overview

Several classes of reagents are suitable for overcoming the steric hindrance of the target molecule. The choice of method depends on factors such as scale, substrate sensitivity, and available purification techniques.

MethodActivating Reagent(s)Key CatalystProsCons
Fischer-Speier Strong Acid (e.g., H₂SO₄)(Self-catalyzed)Simple, inexpensive reagents.Very slow and low-yielding for sterically hindered acids.[1] Requires harsh conditions and large excess of alcohol.[4]
Acid Chloride Formation Thionyl Chloride (SOCl₂) or Oxalyl ChlorideNoneForms a highly reactive acyl chloride intermediate.[5][6] Generally high-yielding. Byproducts (SO₂, HCl) are gaseous.Two-step process. Reagents are corrosive and moisture-sensitive.[6]
Steglich Esterification DCC or EDCDMAPMild, room-temperature conditions.[7] Effective for hindered and acid-labile substrates.[8] High yields.DCC byproduct (DCU) can be difficult to remove.[7] DCC is an allergen.[9]
Mitsunobu Reaction PPh₃, DEAD or DIADNoneExtremely mild conditions.[10] Broad scope and high functional group tolerance.[11] Proceeds with inversion of configuration at the alcohol center.[12][13]Stoichiometric amounts of byproducts (triphenylphosphine oxide, hydrazine) require careful purification.[10] Reagents can be hazardous.

Recommendation: For most applications involving 2-Chloro-5-methyl-4-nitrobenzoic acid, Steglich Esterification offers the best balance of high yield, mild conditions, and operational simplicity. The Acid Chloride method is a robust and highly effective alternative, particularly for larger-scale synthesis where the cost and removal of coupling agents may be a concern.

Visualizing the Synthetic Approach

Decision Workflow for Method Selection

The following diagram illustrates a logical workflow for choosing the appropriate esterification strategy for a hindered carboxylic acid.

G cluster_start Analysis cluster_methods Method Selection cluster_decision Considerations Start Start: Esterify Hindered Acid Analyze Analyze Substrate: 2-Chloro-5-methyl-4-nitrobenzoic Acid Start->Analyze Fischer Method A: Fischer-Speier (Low Yield Expected) Analyze->Fischer Baseline Activation Strategy: Activate Carboxylic Acid Analyze->Activation Recommended AcidChloride Method B: Acid Chloride Route Activation->AcidChloride Steglich Method C: Steglich Esterification Activation->Steglich Mitsunobu Method D: Mitsunobu Reaction Activation->Mitsunobu Scale Large Scale? AcidChloride->Scale Yes Mild Need Mild Conditions? Steglich->Mild Yes G cluster_0 Activation cluster_1 Catalysis cluster_2 Ester Formation Acid R-COOH Isourea O-Acylisourea (Intermediate) Acid->Isourea DCC DCC DCC->Isourea ActiveEster N-Acylpyridinium (Highly Reactive) Isourea->ActiveEster DMAP DMAP (cat.) DMAP->ActiveEster Ester R-COOR' ActiveEster->Ester Alcohol R'-OH Alcohol->Ester DCU DCU (byproduct) Ester->DCU releases

Caption: Simplified mechanism of the Steglich esterification.

Detailed Experimental Protocols

Safety Note: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reagents like thionyl chloride and DCC are hazardous and require careful handling.

Protocol 1: Esterification via Acid Chloride Formation

This two-step protocol first converts the carboxylic acid to a highly reactive acid chloride, which is then reacted with the desired alcohol.

Part A: Synthesis of 2-Chloro-5-methyl-4-nitrobenzoyl chloride

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Chloro-5-methyl-4-nitrobenzoic acid (1.0 eq).

  • Reagent Addition: Suspend the acid in toluene (approx. 5 mL per 1 g of acid). Add thionyl chloride (SOCl₂) (1.5 - 2.0 eq) dropwise at room temperature. [5][6]A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to accelerate the reaction.

  • Reaction: Heat the mixture to reflux (approx. 80-90 °C) and maintain for 2-4 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Work-up: Allow the reaction to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude acid chloride is often used directly in the next step without further purification.

Part B: Ester Formation

  • Setup: In a separate flask, dissolve the desired alcohol (1.1 eq) in a suitable aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)) containing a non-nucleophilic base such as triethylamine (TEA) or pyridine (1.2 eq).

  • Reagent Addition: Cool the alcohol solution to 0 °C in an ice bath. Dissolve the crude acid chloride from Part A in a minimal amount of anhydrous DCM and add it dropwise to the alcohol solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, or until TLC analysis indicates the consumption of the acid chloride.

  • Purification: Quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude ester can be purified by flash column chromatography on silica gel.

Protocol 2: Steglich Esterification

This one-pot protocol is highly effective for producing esters under mild conditions and is particularly suited for acid-sensitive substrates. [8][14]

  • Setup: To a round-bottom flask, add 2-Chloro-5-methyl-4-nitrobenzoic acid (1.0 eq), the desired alcohol (1.2 eq), and 4-dimethylaminopyridine (DMAP) (0.1 - 0.2 eq). [7]2. Solvent: Dissolve the components in an anhydrous aprotic solvent such as dichloromethane (DCM) (approx. 10 mL per 1 g of acid).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) portion-wise. A white precipitate of dicyclohexylurea (DCU) will begin to form. [7]4. Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Purification: Upon completion, filter the reaction mixture through a pad of Celite to remove the precipitated DCU, washing the filter cake with additional DCM. Concentrate the filtrate under reduced pressure. The residue can be purified by flash column chromatography. The DCU byproduct is often less soluble in cold DCM or diethyl ether, and storing the concentrated reaction mixture in a refrigerator can sometimes precipitate more DCU, which can then be removed by a second filtration.

References

  • PSIBERG. (2023, January 8). Step-by-Step Mechanism of Fischer Esterification. Available at: [Link]

  • Organic Chemistry Portal. Steglich Esterification. Available at: [Link]

  • ScienceMotive. (2021, October 1). Fischer esterification Mechanism - Advantages and Applications. Available at: [Link]

  • Organic Chemistry Portal. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH). Available at: [Link]

  • Chemistry LibreTexts. (2019, June 5). 22.9 Reactions of Carboxylic Acids. Available at: [Link]

  • Atlanchim Pharma. Recent Advances in the Mitsunobu Reaction. Available at: [Link]

  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Available at: [Link]

  • Greenberg, J. A., & Sammakia, T. (2017). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. Journal of Organic Chemistry, 82(6), 3245–3251. Available at: [Link]

  • Wikipedia. Steglich esterification. Available at: [Link]

  • Langdon, S. 13.7. Reactions with Carboxylic Acid/Ester Electrophiles. In Introduction to Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. Available at: [Link]

  • Master Organic Chemistry. Mitsunobu Reaction. Available at: [Link]

  • Organic Chemistry Portal. Acid to Ester - Common Conditions. Available at: [Link]

  • Wikipedia. Fischer–Speier esterification. Available at: [Link]

  • Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405–6413. Available at: [Link]

  • Sharma, A., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. RSC Advances. Available at: [Link]

  • Chemistry Steps. (2025, March 26). Mitsunobu Reaction. Available at: [Link]

  • Chemistry Steps. (2021, November 18). Fischer Esterification. Available at: [Link]

  • MDPI. (2024, December 17). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. Available at: [Link]

  • PMC. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Isomer Separation of 2-Chloro-5-methylbenzoic Acid Derivatives

The following technical guide is structured as a Tier 3 Support Resource for process chemists and analytical scientists. It addresses the specific challenges in separating the regioisomers formed during the nitration of...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Resource for process chemists and analytical scientists. It addresses the specific challenges in separating the regioisomers formed during the nitration of 2-chloro-5-methylbenzoic acid .

Subject: Troubleshooting Separation of 4-Nitro and 6-Nitro Isomers Applicable Compounds: 2-chloro-5-methyl-4-nitrobenzoic acid (Major), 2-chloro-5-methyl-6-nitrobenzoic acid (Minor) Support Level: Senior Application Scientist

Core Logic & Reaction Landscape

The nitration of 2-chloro-5-methylbenzoic acid presents a classic electrophilic aromatic substitution challenge.[1] The methyl group at C5 is the strongest activator, directing the incoming nitro group to its ortho positions (C4 and C6).

  • Target A (Major): 2-chloro-5-methyl-4-nitrobenzoic acid .

    • Structural Context: Para to the carboxyl group. Less sterically hindered.

  • Target B (Minor): 2-chloro-5-methyl-6-nitrobenzoic acid .

    • Structural Context: Ortho to the carboxyl group. Significant steric crowding between the nitro, methyl, and carboxyl groups.

Process Workflow Diagram

The following logic flow illustrates the critical decision points for purification.

G cluster_cryst Primary Separation (Crystallization) start Start: 2-Chloro-5-methylbenzoic Acid nitration Nitration (HNO3/H2SO4) <0°C to Control Isomer Ratio start->nitration crude Crude Mixture (4-nitro + 6-nitro isomers) nitration->crude solvent_sel Solvent Selection (EtOH/Water or Toluene) crude->solvent_sel filtration Filtration solvent_sel->filtration solid Solid Cake (Enriched 4-Nitro Isomer) filtration->solid liquor Mother Liquor (Enriched 6-Nitro Isomer) filtration->liquor check QC Check (HPLC) Purity > 98%? solid->check ester Derivatization Route (Methyl Ester Formation) liquor->ester If 6-Nitro required recryst Recrystallization (Glacial Acetic Acid) check->recryst No Final Product: 4-Nitro Isomer Final Product: 4-Nitro Isomer check->Final Product: 4-Nitro Isomer Yes

Figure 1: Decision tree for the isolation of 4-nitro and 6-nitro isomers. The steric bulk of the 6-nitro isomer prevents efficient crystal packing, forcing it into the mother liquor.

Troubleshooting Guide: Crystallization & Isolation

Q1: The crude product is oiling out instead of crystallizing. How do I induce precipitation? A: Oiling out is common when the 6-nitro isomer concentration is high, as it disrupts the crystal lattice of the 4-nitro isomer.

  • Root Cause: The melting point of the mixture is depressed below the solvent boiling point, or the solvent polarity is mismatched.

  • Protocol Adjustment:

    • Switch Solvent: Move from aqueous ethanol to Glacial Acetic Acid or Toluene . The 4-nitro isomer typically has lower solubility in non-polar aromatics compared to the 6-nitro isomer.

    • Seeding: Retain a small amount of pure 4-nitro crystals from a previous successful batch. Add 0.5% w/w seed crystals at 5°C below the saturation temperature.

    • Slow Cooling: Rapid cooling traps impurities. Implement a linear cooling ramp of 10°C/hour.

Q2: I need the 6-nitro isomer (minor product), but it is lost in the filtrate. How do I recover it? A: The 6-nitro isomer remains in the mother liquor due to the "ortho effect," where the nitro group prevents planar stacking.

  • Recovery Workflow:

    • Concentrate the mother liquor to dryness.

    • Esterification: Convert the residue to methyl esters using MeOH/H₂SO₄. The methyl 2-chloro-5-methyl-6-nitrobenzoate often has a significantly different boiling point or R_f value compared to the 4-nitro ester, allowing separation by flash chromatography or vacuum distillation.

    • Hydrolysis: Saponify the isolated ester back to the acid using LiOH in THF/Water.

Q3: My HPLC analysis shows co-elution of isomers. What column/method should I use? A: Structural isomers often co-elute on standard C18 columns.

  • Recommended Column: Phenyl-Hexyl or Pentafluorophenyl (PFP) phases. These provide pi-pi interaction selectivity that discriminates between the nitro group positions.

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid .

    • Note: Do not use phosphate buffers if you intend to use LC-MS.

  • Gradient: Shallow gradient (e.g., 20% to 40% B over 20 minutes) is crucial for resolving the isomers.

Quantitative Data & Physical Properties[2][3][4]

Understanding the physical differences is key to separation.

Property4-Nitro Isomer (Target)6-Nitro Isomer (Impurity)Technical Implication
Structure Para to COOHOrtho to COOH4-nitro packs tighter; 6-nitro is more soluble.
Predicted pKa ~3.5~2.5 - 3.06-nitro is more acidic due to ortho-electron withdrawal; allows pH-controlled extraction.
Solubility (EtOH) ModerateHighBasis for fractional crystallization.
Steric Bulk LowHigh (Me + COOH + NO2)6-nitro hinders esterification rates (can be used for kinetic resolution).

Advanced Purification Protocols

Protocol A: Fractional Crystallization (Standard)

Valid for removing 6-nitro impurity from 4-nitro target.

  • Dissolution: Suspend crude solid in Ethanol:Water (80:20) at reflux (approx. 5 mL per gram).

  • Clarification: If dark, treat with activated carbon (5% w/w) for 15 mins, then filter hot.

  • Crystallization: Cool slowly to 25°C, then chill to 0-5°C for 4 hours.

  • Filtration: Collect the precipitate (mostly 4-nitro).

  • Wash: Wash cake with cold 50% Ethanol.

  • Result: The cake is enriched 4-nitro; the filtrate contains the 6-nitro.

Protocol B: pH-Swing Extraction (Polishing)

Valid if crystallization fails to reach >99% purity.

  • Dissolve the mixture in Ethyl Acetate.

  • Extract with saturated Sodium Bicarbonate (NaHCO₃) .

    • Mechanism:[2][3] Both acids extract into water, but if carefully titrated with dilute NaOH (pH 5.5 vs pH 4.0), the stronger acid (typically the ortho-nitro/6-nitro) may dissociate first. Note: This requires precise pKa determination for your specific batch.

  • Alternatively, use the Kinetic Esterification approach:

    • Reflux crude acid in MeOH with 1 eq HCl for 2 hours.

    • The less hindered 4-nitro acid esterifies faster.

    • Quench and wash with NaHCO₃. The unreacted acid (enriched 6-nitro) goes into the aqueous layer; the ester (enriched 4-nitro) stays in organic.

References

  • BenchChem. (2025). Synthesis of 2-Amino-5-nitrobenzoic Acid and Precursor Nitration. Retrieved from

  • GuideChem. (2020). Production process of 2-chloro-5-nitrobenzoic acid (Analogous Nitration Method). Retrieved from

  • PubChem. (2025). 4-Chloro-2-methyl-5-nitrobenzoic acid (Compound Summary). National Library of Medicine. Retrieved from

  • ChemicalBook. (2024).[4] 2-Chloro-5-methyl-4-nitrobenzoic Acid Properties and Suppliers. Retrieved from

  • MDPI. (2025). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives. Crystals, 15(2). Retrieved from

Disclaimer: This guide is intended for qualified research personnel. Always consult the Safety Data Sheet (SDS) before handling nitro-aromatic compounds, as they may be explosive or toxic.

Sources

Optimization

purification of 2-Chloro-5-methyl-4-nitrobenzoic Acid by recrystallization

Technical Support Center: Purification of 2-Chloro-5-methyl-4-nitrobenzoic Acid Case Reference: #162100-82-5 (CAS) Status: Active Priority: High (Intermediate Purity Critical for Downstream Synthesis) Assigned Specialist...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-Chloro-5-methyl-4-nitrobenzoic Acid

Case Reference: #162100-82-5 (CAS) Status: Active Priority: High (Intermediate Purity Critical for Downstream Synthesis) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are attempting to purify 2-Chloro-5-methyl-4-nitrobenzoic acid (CAS: 162100-82-5).[1][2] This compound is a substituted benzoic acid derivative, typically synthesized via the nitration of 2-chloro-5-methylbenzoic acid.

The primary challenges with this molecule are:

  • Regioisomeric Impurities: Nitration can yield the 6-nitro isomer or trace dinitro species.

  • Occlusion: Nitro-aromatics often "oil out" or trap solvent/impurities within the crystal lattice during rapid cooling.

  • Starting Material Carryover: Unreacted 2-chloro-5-methylbenzoic acid may co-precipitate.

This guide provides a validated recrystallization protocol , a troubleshooting decision tree , and FAQs to ensure high purity (>98% HPLC).

Part 1: Physicochemical Profile & Solubility Data

Before beginning, verify your crude material against these parameters.

ParameterDataNotes
CAS Number 162100-82-5Verify identity via CoA.
Molecular Formula C₈H₆ClNO₄MW: 215.59 g/mol
Appearance Pale yellow to tan solidDark brown/orange indicates significant oxidation or dinitro impurities.
Solubility (Cold) Water (Insoluble), Toluene (Low)Good for washing filter cakes.
Solubility (Hot) Ethanol, Methanol, Acetic Acid, Ethyl AcetatePrimary solvents for dissolution.
pKa (Est.) ~2.5 - 3.5Stronger acid than benzoic acid due to electron-withdrawing -NO₂ and -Cl.

Part 2: Standard Operating Procedure (SOP)

Recommended Method: Hydroalcoholic Recrystallization (Ethanol/Water) Why this works: The nitro and carboxyl groups provide polarity, making the compound soluble in hot ethanol. The hydrophobic chloro-methyl-phenyl core reduces solubility in water. This "anti-solvent" method allows for precise control over supersaturation.

Reagents Required:
  • Crude 2-Chloro-5-methyl-4-nitrobenzoic acid

  • Ethanol (95% or Absolute)

  • Deionized Water

  • Activated Carbon (Optional, for decolorization)

Step-by-Step Protocol:
  • Dissolution (The "Minimum Hot" Rule):

    • Place 10.0 g of crude solid in a 250 mL Erlenmeyer flask.

    • Add Ethanol slowly while heating on a hot plate/steam bath (approx. 60-70°C).

    • Critical: Add just enough ethanol to dissolve the solid completely. If 10-15% remains undissolved after 10 minutes of reflux, it is likely inorganic salts or mechanical impurities. Do not add infinite solvent.

  • Hot Filtration (Impurity Removal):

    • If the solution is dark/black, add 0.5 g activated carbon and boil for 5 minutes.

    • Filter the hot solution through a pre-warmed Büchner funnel (or fluted filter paper) to remove carbon or insoluble mechanical impurities.

    • Tip: Pre-wet the filter paper with hot ethanol to prevent premature crystallization in the funnel stem.

  • Crystallization (The Anti-Solvent Addition):

    • Return the filtrate to the heat and bring back to a gentle boil.

    • Slowly add hot water dropwise.

    • Stop immediately when a persistent cloudiness (turbidity) appears and does not disappear upon swirling.

    • Add a few drops of ethanol to just clear the turbidity (restore transparency).

  • Controlled Cooling (Crystal Growth):

    • Remove from heat.[3][4] Cover the flask mouth with foil/parafilm (poke a small hole).

    • Allow to cool to room temperature undisturbed for 2–4 hours.

    • Mechanism:[3][5][6] Slow cooling promotes the growth of pure, defined crystals (needles/prisms) and excludes impurities from the lattice. Rapid cooling causes precipitation, trapping impurities.

    • Once at room temperature, place in an ice bath (0–4°C) for 1 hour to maximize yield.

  • Isolation & Drying:

    • Filter the crystals using vacuum filtration.[7]

    • Wash: Rinse the filter cake with a small volume of ice-cold Ethanol:Water (1:1 mixture) to remove mother liquor coating the crystals.

    • Dry: Vacuum oven at 50°C for 6-12 hours. Ensure constant weight is achieved.

Part 3: Troubleshooting Logic (Visualized)

Use this workflow to diagnose issues during the experiment.

PurificationLogic Start Start Recrystallization (Ethanol/Water) Dissolve Dissolve in Hot Ethanol Start->Dissolve Insoluble Insoluble material remains? Dissolve->Insoluble FilterHot Hot Filtration (Remove Salts/Carbon) Insoluble->FilterHot Yes AddWater Add Hot Water until Turbid Insoluble->AddWater No FilterHot->AddWater Oiling Product 'Oils Out' (Liquid droplets form)? AddWater->Oiling RemedyOil Remedy: Reheat, add more EtOH. Cool slower with vigorous stirring. Add Seed Crystal. Oiling->RemedyOil Yes Cooling Cool to Room Temp -> Ice Bath Oiling->Cooling No RemedyOil->AddWater Crystals Crystals Formed? Cooling->Crystals NoCrystals Remedy: Evaporate 20% solvent. Scratch glass. Seed. Crystals->NoCrystals No Isolate Filter & Wash (Cold 1:1 EtOH/H2O) Crystals->Isolate Yes NoCrystals->Cooling PurityCheck Check Purity (HPLC/MP) Isolate->PurityCheck Success Process Complete (High Purity) PurityCheck->Success Pass Fail Impurity Persists? PurityCheck->Fail Fail AltSolvent Switch Solvent System: Try Glacial Acetic Acid or Toluene Recrystallization Fail->AltSolvent

Caption: Decision tree for optimizing the purification of 2-Chloro-5-methyl-4-nitrobenzoic acid, addressing common failure modes like oiling out or persistent impurities.

Part 4: Technical FAQs & Troubleshooting

Q1: The product is "oiling out" (forming a separate liquid layer) instead of crystallizing. Why?

A: This is common with nitrobenzoic acid derivatives.[8] It occurs when the solution temperature drops below the "oiling out" temperature (liquid-liquid phase separation) before it hits the crystallization temperature.

  • The Fix:

    • Reheat the mixture until the oil redissolves.

    • Add a small amount of Ethanol (the good solvent) to change the solvent composition.

    • Allow the solution to cool much more slowly.

    • Seeding: Add a tiny crystal of pure product when the solution is just slightly cloudy. This provides a template for the oil to solidify onto.

Q2: My recovered yield is low (<50%). Where did I lose it?

A:

  • Too much solvent: You likely added too much ethanol initially or too much water, preventing saturation.

  • Washing losses: Did you wash the filter cake with warm or room temp solvent? You must use ice-cold solvent.

  • Mother Liquor: The product is likely still in the filtrate. You can concentrate the mother liquor (evaporate half the volume) and cool again to get a "second crop" of crystals (though these will be less pure).

Q3: The product is still colored (brown/orange) after recrystallization.

A: Color usually comes from oxidation byproducts or trace dinitro compounds.

  • The Fix: Repeat the recrystallization, but this time ensure you use Activated Carbon (Charcoal) during the hot dissolution step (Step 2). If the color persists, consider an acid-base workup:

    • Dissolve crude in aqueous NaOH (pH 10).

    • Extract with Ethyl Acetate (impurities go to organic layer).

    • Acidify aqueous layer with HCl to precipitate the acid.[8]

    • Recrystallize the precipitate.[8]

Q4: I have a persistent impurity at RRT 0.9 or 1.1 on HPLC. What is it?

A: This is likely the regioisomer (e.g., 6-nitro isomer) or the unreacted starting material (2-chloro-5-methylbenzoic acid).

  • The Fix: Isomers often have similar solubility profiles in ethanol. Switch to a non-polar solvent system. Try recrystallizing from Toluene or Benzene (if safety permits). These solvents often discriminate better between isomers based on packing efficiency in the crystal lattice.

References

  • National Center for Biotechnology Information (PubChem). Compound Summary for CID 83343 (Methyl 2-chloro-4-nitrobenzoate - Analog). Retrieved from [Link]

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Edition.[8] Longman Scientific & Technical, 1989. (Standard reference for recrystallization techniques of nitro-aromatics).

  • MDPI. Synthesis and Structural Characterization of 2-Chloro-5-nitrobenzoic Acid Derivatives. (Providing solubility context for chloro-nitrobenzoic acids). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Nitro-Benzoic Acid Derivatives

This technical guide addresses the removal of 2-chloro-5-methyl-3-nitrobenzoic acid (CAS: 154260-39-6), a common regiochemical impurity formed during the nitration of 2-chloro-5-methylbenzoic acid.[1] The following proto...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the removal of 2-chloro-5-methyl-3-nitrobenzoic acid (CAS: 154260-39-6), a common regiochemical impurity formed during the nitration of 2-chloro-5-methylbenzoic acid.[1]

The following protocols are designed for researchers requiring high-purity isolation (HPLC >99.5%) of the target isomer (typically the 4-nitro or 6-nitro derivative) or the purification of the 3-nitro compound itself from a crude mixture.

Subject: Removal of 2-chloro-5-methyl-3-nitrobenzoic acid (3-Nitro Impurity) Applicable For: Organic Synthesis, Process Chemistry, API Intermediate Purification[1]

Diagnostic & Identification

Q: How do I confirm the presence of the 3-nitro impurity versus other isomers?

A: Regioisomers of nitro-benzoic acids are difficult to distinguish by simple TLC.[1] You must rely on 1H NMR or HPLC .

  • 1H NMR Signature: The 3-nitro isomer is characterized by the substitution pattern on the benzene ring.[1]

    • Structure: 1-COOH, 2-Cl, 3-NO2, 5-CH3.[1][2][3]

    • Protons: There are two aromatic protons at positions 4 and 6. They are meta to each other.

    • Coupling: Look for two doublets (or broad singlets) with a meta-coupling constant (

      
      ).[1]
      
    • Shift: The proton at C4 (between NO2 and CH3) will be significantly deshielded (downfield) due to the adjacent nitro group.

  • HPLC Behavior: On a standard C18 reverse-phase column (Acidic mobile phase, e.g., 0.1% TFA in Water/MeCN), the 3-nitro isomer typically elutes after the 4-nitro isomer but before the un-nitrated starting material, due to the "ortho-effect" of the nitro group relative to the chlorine, which influences the effective polarity and hydrogen bonding with the stationary phase.[1]

Troubleshooting Guide: Purification Protocols

Protocol A: pH-Controlled Fractional Precipitation (The "Acid Cut" Method)

Best For: Large-scale removal (>10g) where chromatography is cost-prohibitive.[1] Principle: Exploits the subtle pKa differences between isomers caused by the electronic and steric environments of the nitro group.[1]

Q: I tried standard acid precipitation, but the impurity co-precipitated. How do I optimize this?

A: You likely performed a "dump" acidification. You must use Fractional Precipitation .

Step-by-Step Protocol:

  • Dissolution: Suspend your crude solid in water (approx. 5-10 volumes).[1]

  • Basification: Slowly add 20% NaOH or KOH while stirring until the solution is clear and pH is ~10-11. (All benzoic acid derivatives are now soluble carboxylate salts).

  • Filtration: Filter off any insoluble mechanical impurities or non-acidic byproducts.

  • Controlled Acidification (The Critical Step):

    • Slowly add 1M HCl (or 30% H2SO4) dropwise.

    • Target 1 (Impurity Removal): Lower pH to 4.5 - 5.0 .

    • Observation: The 3-nitro isomer, often being the weaker acid due to steric crowding (twisting the carboxylate out of plane) or specific electronic effects, may precipitate last or first depending on the specific isomer mix.[1]

    • Action: If a precipitate forms at pH 5, filter it and analyze by HPLC. If it is enriched in the impurity, discard.

    • Target 2 (Product Isolation): Continue lowering pH to 1.0 - 2.0 .

    • Collect the main precipitate.

  • Wash: Wash the filter cake with cold dilute HCl (pH 2) to prevent re-dissolution.

Protocol B: Recrystallization (Solvent Selection)

Best For: Final polishing (increasing purity from 95% to >99%).

Q: Which solvent system effectively separates the 3-nitro isomer?

A: Nitro-benzoic acids are highly crystalline.[1] The methyl group adds lipophilicity, making pure water less effective than it is for non-methylated analogs.

Recommended Solvent Systems:

Solvent SystemRatio (v/v)TemperatureMechanismSuitability
Ethanol / Water 1:1 to 1:3Reflux

0°C
Solubility DifferentialHigh. Standard for nitro-benzoic acids.[1]
Toluene PureReflux

RT
Polarity ExclusionMedium. Good for removing non-polar tars.
Acetic Acid / Water 1:180°C

RT
Hydrogen BondingHigh. Excellent for separating isomers.

Optimization Tip: If the 3-nitro impurity persists, use Methanol/Water .[1] The methyl group on the impurity interacts differently with methanol than the target isomer, often keeping the impurity in the mother liquor.[1]

Protocol C: Chemical Derivatization (Last Resort)

Best For: Stubborn mixtures where isomers co-crystallize.

Q: Recrystallization isn't working. Is there a chemical fix?

A: Yes. The Amine Protection Strategy .

  • Reduction: Reduce the crude nitro-mixture to the corresponding anilines (using Fe/HCl or H2/Pd-C).[1]

  • Separation: Separation of amino-benzoic acid isomers is often easier due to drastic differences in pKb.[1]

  • Re-oxidation: (Only if the nitro group is strictly required; otherwise, proceed with the synthesis using the amine).

Workflow Visualization

The following diagram illustrates the decision logic for removing the 2-chloro-5-methyl-3-nitrobenzoic acid impurity.

PurificationWorkflow Start Crude Reaction Mixture (Contains 3-Nitro Impurity) CheckPurity Analyze Purity (HPLC/NMR) Start->CheckPurity Decision1 Impurity Level? CheckPurity->Decision1 MethodA Method A: pH-Controlled Fractional Precipitation Decision1->MethodA > 10% Impurity MethodB Method B: Recrystallization (EtOH/Water) Decision1->MethodB 1% - 10% Impurity MethodC Method C: Column Chromatography (DCM/MeOH + 1% AcOH) Decision1->MethodC < 1% (High Value API) AnalyzePrecip Analyze Precipitate vs. Mother Liquor MethodA->AnalyzePrecip FinalCheck Final Purity > 99.5%? MethodB->FinalCheck MethodC->FinalCheck AnalyzePrecip->MethodB Enriched Product Success Process Complete: Pure Target Isolated FinalCheck->Success Yes FailLoop Switch Solvent System (Try Toluene or AcOH) FinalCheck->FailLoop No FailLoop->MethodB

Caption: Decision matrix for selecting the optimal purification route based on impurity load.

Frequently Asked Questions (FAQs)

Q1: Why does the 3-nitro impurity form in the first place? A: It is a result of regioselectivity competition during nitration.[1] In 2-chloro-5-methylbenzoic acid:

  • The -Cl group (ortho/para director) directs to position 3 (ortho).[1]

  • The -CH3 group (ortho/para director) directs to position 4 and 6.[1]

  • The -COOH group (meta director) directs to position 3.[1] While position 4 is usually favored by the strong activation of the methyl group, the combined directing effects of Cl and COOH toward position 3 create a significant competitive pathway, resulting in the 3-nitro impurity [1].[1]

Q2: Can I use column chromatography? A: Yes, but it is challenging due to the streaking of carboxylic acids.

  • Fix: You must add a modifier to your mobile phase. Use 0.1% to 1.0% Acetic Acid or Formic Acid in your solvent system (e.g., Dichloromethane/Methanol 95:5 + 0.5% AcOH). This suppresses ionization, sharpening the peaks and allowing separation of the isomers [2].[1]

Q3: Is the impurity dangerous? A: Like all nitro-aromatics, it should be treated as potentially toxic and mutagenic.[1] Standard PPE (gloves, goggles, fume hood) is mandatory. It is also a potential explosion hazard if dried and heated under confinement; ensure drying is done under vacuum at moderate temperatures (<60°C) [3].

References

  • MDPI. (2025). Synthesis and Structural Characterization of 2-Chloro-5-nitrobenzoic Acid Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 2-chloro-5-methyl-3-nitrobenzoic acid Compound Summary. Retrieved from [Link]

Sources

Optimization

Technical Support Center: High-Yield Synthesis of 2-Chloro-5-methyl-4-nitrobenzoic Acid

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Optimization, Troubleshooting, and Protocol Standardization Executive Summary This technical guide addresses the synthesis of 2-Chlo...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Optimization, Troubleshooting, and Protocol Standardization

Executive Summary

This technical guide addresses the synthesis of 2-Chloro-5-methyl-4-nitrobenzoic acid , a critical intermediate in the development of agrochemicals and pharmaceuticals. The primary synthetic challenge lies in the nitration of 2-chloro-5-methylbenzoic acid . Due to the competing directing effects of the substituents (activating methyl vs. deactivating chloro/carboxyl), precise control of reaction thermodynamics is required to maximize the yield of the 4-nitro isomer and minimize the formation of the 6-nitro isomer or dinitrated byproducts.

This guide provides a validated protocol, a troubleshooting decision tree, and mechanistic insights grounded in industrial patent literature and electrophilic aromatic substitution principles.

Module 1: Optimized Experimental Protocol

Objective: Maximize regioselectivity for the 4-nitro isomer while suppressing oxidative degradation of the methyl group.

Reagents & Stoichiometry
ReagentRoleEquiv.[1]Notes
2-Chloro-5-methylbenzoic acid Substrate1.0Purity >98% essential.[2][3]
Sulfuric Acid (

)
Solvent/Catalyst5.0 - 8.0Conc. (98%). Must be anhydrous.
Nitric Acid (

)
Reagent1.05 - 1.1Fuming (90%+) preferred to limit water.
Ice/Water QuenchN/AFor controlled precipitation.
Step-by-Step Methodology

Based on principles derived from US Patent 5,001,256 and standard nitration kinetics.

  • Dissolution (Temperature Critical):

    • Charge concentrated

      
       into a jacketed reactor.[4]
      
    • Cool to 0–5°C .[3][5][6]

    • Slowly add 2-chloro-5-methylbenzoic acid with vigorous stirring. Ensure complete dissolution before proceeding.[3] Note: Incomplete dissolution leads to localized hot spots and over-nitration.

  • Nitration (The "Yield-Maker" Step):

    • Prepare a mixed acid solution (if using) or charge Fuming

      
       into a pressure-equalizing dropping funnel.
      
    • Dropwise Addition: Add the nitric acid slowly, maintaining the internal temperature strictly below 10°C (ideally 0–5°C).

    • Mechanism:[1][2][4][5][7][8] The methyl group (C5) activates positions C4 and C6. C4 is sterically favored over C6 (which is flanked by the carboxyl group). Low temperature favors the kinetic product (C4) and prevents oxidation of the methyl group to a carboxylic acid.

  • Reaction Maintenance:

    • After addition, allow the mixture to stir at 0–10°C for 2–3 hours .

    • Monitor via HPLC or TLC. Look for the disappearance of the starting material (

      
      , solvent dependent) and the emergence of the product.
      
  • Quench & Isolation:

    • Pour the reaction mixture slowly onto crushed ice (approx. 5x weight of acid) with rapid stirring.

    • Safety Warning: Highly exothermic.

    • Filter the resulting white/pale-yellow precipitate.

    • Wash the cake with cold water until the filtrate pH is neutral (pH 6–7).

  • Purification (Isomer Removal):

    • Recrystallize the crude solid from Glacial Acetic Acid or a Water/Ethanol mixture.

    • Why: The 4-nitro isomer typically crystallizes preferentially, leaving the more soluble 6-nitro isomer and oxidation byproducts in the mother liquor.

Module 2: Workflow Visualization

The following diagram illustrates the critical process flow and decision points for the synthesis.

ReactionWorkflow cluster_inputs Reactants SM 2-Chloro-5-methylbenzoic Acid Dissolution Dissolution (Temp < 5°C) SM->Dissolution Acid H2SO4 (Conc) Acid->Dissolution HNO3 HNO3 (Fuming) Addition Nitration Addition (Strictly < 10°C) HNO3->Addition Dropwise Dissolution->Addition Aging Reaction Aging (2-3 Hours) Addition->Aging Aging->Addition Incomplete Conv. (Check TLC) Quench Ice Quench (Exotherm Control) Aging->Quench Filtration Filtration & Wash (pH Neutralization) Quench->Filtration Recryst Recrystallization (Acetic Acid/EtOH) Filtration->Recryst FinalProduct Pure 2-Chloro-5-methyl- 4-nitrobenzoic Acid Recryst->FinalProduct

Caption: Figure 1. Optimized synthetic workflow emphasizing critical temperature control points to ensure regioselectivity.

Module 3: Troubleshooting & FAQs

Q1: My yield is significantly lower than expected (<50%). What is going wrong? A: Low yield usually stems from two competing factors in this specific synthesis:

  • Moisture in the System: If your

    
     or 
    
    
    
    contains too much water, the concentration of the nitronium ion (
    
    
    ) decreases, slowing the reaction.
    • Fix: Use oleum (fuming sulfuric acid) or ensure 98%

      
       and fuming 
      
      
      
      .
  • Solubility Loss: The product is somewhat soluble in acidic water.

    • Fix: Ensure the quench volume is not excessive. When filtering, do not over-wash with warm water. Use ice-cold water only.

Q2: I am seeing a "double spot" on TLC or split peaks in HPLC. What are these impurities? A: These are likely regiochemical isomers.

  • Major Product: 4-nitro isomer (Target).

  • Minor Impurity: 6-nitro isomer.

  • Mechanism:[1][2][4][5][7][8] The methyl group directs Ortho/Para. The 4-position is less sterically hindered than the 6-position (which is sandwiched between the Methyl and Carboxyl groups). However, if the reaction temperature rises >15°C, the selectivity drops, and the 6-nitro isomer increases.

  • Fix: Recrystallize from Glacial Acetic Acid. The 4-nitro isomer is less soluble and will crystallize out, leaving the 6-nitro isomer in the supernatant.

Q3: The reaction mixture turned dark brown/black. Is the batch ruined? A: This indicates oxidative degradation .

  • Cause: The methyl group is susceptible to oxidation to a carboxylic acid (forming a dicarboxylic acid derivative) or general tarring if the temperature is too high during nitric acid addition.

  • Fix: You must control the exotherm. The addition of

    
     must be slow enough that the chiller can maintain the internal temperature below 10°C. If it turned black, the yield will be poor, and purification will be difficult (requires charcoal treatment).
    

Q4: Can I use standard 65% Nitric Acid instead of Fuming? A: generally No .

  • Reasoning: Water is a byproduct of the nitration mechanism (

    
    ). Adding water via dilute acid pushes the equilibrium to the left, killing the active nitrating species. You would need a large excess of 
    
    
    
    to dehydrate the system, which makes workup harder.

Module 4: Diagnostic Logic Tree

Use this decision tree to diagnose specific failure modes in your experiment.

Troubleshooting Start Problem Detected IssueType Identify Symptom Start->IssueType LowYield Low Yield IssueType->LowYield Impurity High Impurity (Isomers) IssueType->Impurity Tarry Dark/Tarry Reaction IssueType->Tarry CheckWater Check Acid Conc. (Is system dry?) LowYield->CheckWater CheckWash Check Filtrate pH (Did product dissolve?) LowYield->CheckWash CheckTemp Check Addition Temp (Was it >10°C?) Impurity->CheckTemp Tarry->CheckTemp Oxidation occurred Recryst Perform Recrystallization (Acetic Acid) CheckTemp->Recryst If Temp OK

Caption: Figure 2. Diagnostic logic for resolving yield and purity issues during nitration.

References

  • US Patent 5,001,256 . Process for preparing 2-chloro-5-methyl-4-nitrobenzoic acid. Deese, R. F. (1991). E.I. Du Pont de Nemours and Company.

  • BenchChem Technical Support . Synthesis of 2-Amino-5-nitrobenzoic Acid (Related Nitration Protocols). BenchChem.

  • PubChem Compound Summary . 2-Chloro-5-methylbenzoic Acid (Precursor Data). National Center for Biotechnology Information.

Sources

Troubleshooting

solubility issues with 2-Chloro-5-methyl-4-nitrobenzoic Acid in water

The following guide serves as a specialized Technical Support Hub for 2-Chloro-5-methyl-4-nitrobenzoic Acid (CAS: 162100-82-5). It is designed for researchers requiring immediate, high-fidelity troubleshooting for solubi...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Hub for 2-Chloro-5-methyl-4-nitrobenzoic Acid (CAS: 162100-82-5). It is designed for researchers requiring immediate, high-fidelity troubleshooting for solubility issues in aqueous and organic media.[1]

Compound Profile & Physicochemical Constraints

Before attempting solubilization, it is critical to understand the structural forces working against you. This compound is not merely "hydrophobic"; it is a rigid, crystalline organic acid with specific ionization behaviors.

PropertyValue (Est.)Technical Implication
CAS Number 162100-82-5Unique identifier for verification.
Molecular Weight 215.59 g/mol Moderate size; diffusion is not the limiting factor.[1]
pKa (Acidic) ~2.1 – 2.5Critical: It is a relatively strong organic acid due to the ortho-chloro and para-nitro electron-withdrawing groups.[1]
logP (Lipophilicity) ~2.1 – 2.4Moderately lipophilic.[1] It prefers organic phases in its protonated state.
Physical State Crystalline PowderHigh lattice energy requires significant energy (heat/solvation) to break.[1]

Module 1: The Solubility Paradox (FAQ)

Q1: Why does the powder float on water and refuse to dissolve, even with vortexing?

Technical Diagnosis: You are observing the "Hydrophobic Effect" coupled with high Crystal Lattice Energy .[1]

  • The Mechanism: In its solid state, the molecule is protonated (neutral). The hydrophobic phenyl ring, reinforced by the chloro and methyl groups, repels water molecules. The water molecules form an ordered "cage" around the hydrophobic particles (entropic penalty), preventing solvation.

  • The Fix: Vortexing only disperses particles; it does not solvate them. You must chemically alter the molecule (deprotonation) or change the solvent environment (dielectric constant).

Q2: I added water and heated it to 60°C, but it precipitated immediately upon cooling. Why?

Technical Diagnosis: You created a supersaturated solution that is thermodynamically unstable.[1]

  • The Mechanism: Heating provided the kinetic energy to break the crystal lattice temporarily. However, the intrinsic water solubility of the protonated form is negligible (< 0.5 mg/mL). As the temperature drops, the system returns to its lowest energy state: the solid crystal.

  • The Fix: Do not rely on heat alone for aqueous solubility. You must lock the molecule in its soluble state using pH adjustment (Salt Formation).

Module 2: Validated Solubilization Protocols

Method A: The "pH-Switch" Protocol (Recommended for Aqueous Assays)

Best for: Cell culture, enzymatic assays, and buffers where organic solvents (DMSO) must be minimized.[1]

The Logic: Since the pKa is ~2.3, raising the pH above 4.3 (pKa + 2 units) ensures >99% of the molecules are ionized (anionic). The anionic form is highly water-soluble.[1]

Step-by-Step Protocol:

  • Weigh: Measure 10 mg of 2-Chloro-5-methyl-4-nitrobenzoic acid.

  • Suspend: Add 900 µL of deionized water. The powder will likely float.

  • Titrate: Add 1.0 M NaOH (or KOH) dropwise while vortexing.

    • Stoichiometry: You need at least 1 molar equivalent of base. For 10 mg (~46 µmol), you need ~46 µL of 1.0 M NaOH.

  • Observe: The solution should turn clear and slightly yellow as the salt forms.

  • Buffer: Once dissolved, add 10x PBS or your assay buffer to reach the final volume.

    • Warning: If you add a strong acidic buffer (pH < 4), the compound will protonate and crash out of solution.

Method B: The "Co-Solvent" Stock Method (High Concentration)

Best for: Making stable stock solutions (100 mM) for long-term storage.[1]

The Logic: DMSO (Dimethyl sulfoxide) disrupts the crystal lattice effectively via dipole-dipole interactions and accepts hydrogen bonds.[1]

Step-by-Step Protocol:

  • Solvent Choice: Use anhydrous DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).[1] Avoid Ethanol if possible, as it evaporates and can cause concentration shifts.

  • Concentration: Dissolve at 50 mM to 100 mM .

    • Example: Dissolve 21.5 mg in 1 mL DMSO (100 mM).

  • Storage: Aliquot into amber vials (light sensitive) and store at -20°C.

  • Dilution for Use: When adding to water/media, ensure the final DMSO concentration is <0.5% to avoid cytotoxicity.

    • Technique: Add the DMSO stock into the vortexing media, not the other way around, to prevent local precipitation ("shocking" the compound).

Module 3: Troubleshooting Decision Tree

The following logic flow illustrates the decision-making process for solubilizing this compound based on your experimental constraints.

SolubilityLogic Start Start: 2-Chloro-5-methyl-4-nitrobenzoic Acid (Solid Powder) TargetMedium What is your target medium? Start->TargetMedium IsAqueous Aqueous Buffer / Media TargetMedium->IsAqueous IsOrganic Organic Solvent (Stock) TargetMedium->IsOrganic CheckpH Is the Buffer pH > 6.0? IsAqueous->CheckpH DirectAdd Direct Addition Fails (Hydrophobic Repulsion) IsAqueous->DirectAdd If added directly SaltForm Protocol A: Salt Formation (Pre-dissolve in dilute NaOH) CheckpH->SaltForm Yes PrecipRisk Risk: Acidic pH (< 4.0) will cause precipitation CheckpH->PrecipRisk No DirectAdd->SaltForm Switch Method SelectSolvent Select Solvent IsOrganic->SelectSolvent DMSO DMSO (Recommended) Solubility > 100 mM SelectSolvent->DMSO Ethanol Ethanol Solubility ~ 10-50 mM SelectSolvent->Ethanol

Figure 1: Decision logic for solubilization strategies based on solvent system requirements.[1]

Module 4: Quantitative Data & Safety

Solubility Reference Table

Note: Values are estimated based on structural analogs (2-chloro-4-nitrobenzoic acid) and standard chemical principles.

Solvent SystemSolubility Limit (Est.)StabilityNotes
Pure Water (pH 7) < 1 mg/mLLowRequires vortexing/heat; unstable.[1]
0.1 M NaOH (aq) > 50 mg/mLHighForms Sodium Salt (highly soluble).[1]
DMSO > 100 mg/mLHighExothermic dissolution possible.[1]
Ethanol (100%) ~ 20-50 mg/mLModerateSubject to evaporation.[1]
PBS (pH 7.4) ~ 5-10 mg/mLHighOnly if pre-dissolved in DMSO or NaOH.[1]
Safety & Handling (SDS Highlights)
  • Hazard Class: Irritant (Skin/Eye/Respiratory).[1]

  • Nitro Group Warning: While this specific derivative is generally stable, nitro-benzoic acids can be energetic.[1] Avoid subjecting the dry powder to excessive heat (>150°C) or friction.

  • Disposal: Do not pour down the drain. Dispose of as halogenated organic waste.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10846366, 4-Chloro-2-methyl-5-nitrobenzoic acid (Isomer Analog).[1] Retrieved from [Link]

  • Cheméo. Chemical Properties of 2-Chloro-5-nitrobenzoic acid. Retrieved from [Link][1]

Sources

Reference Data & Comparative Studies

Validation

Predicted 1H NMR Spectrum of 2-Chloro-5-methyl-4-nitrobenzoic Acid

A Comprehensive Guide to the 1H NMR Spectral Analysis of 2-Chloro-5-methyl-4-nitrobenzoic Acid: A Comparative Approach For researchers, scientists, and professionals in drug development, the precise characterization of m...

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the 1H NMR Spectral Analysis of 2-Chloro-5-methyl-4-nitrobenzoic Acid: A Comparative Approach

For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is a cornerstone of successful research and development. 2-Chloro-5-methyl-4-nitrobenzoic acid is a substituted benzoic acid derivative with potential applications in medicinal chemistry and materials science. Its unambiguous identification is critical for ensuring the quality and reliability of experimental results.

This guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 2-Chloro-5-methyl-4-nitrobenzoic acid. In the absence of a publicly available experimental spectrum for this specific molecule, this guide will present a detailed prediction of the spectrum based on established principles of NMR spectroscopy and by drawing comparisons with the known spectra of structurally related isomers. Furthermore, we will compare the utility of 1H NMR with other common analytical techniques for the characterization of this compound.

The structure of 2-Chloro-5-methyl-4-nitrobenzoic acid dictates a specific pattern of signals in its 1H NMR spectrum. The aromatic region will feature two distinct proton signals, and the methyl group will produce a singlet. The acidic proton of the carboxylic acid will also be present, though its chemical shift can be highly variable.

Structural Features and Expected Chemical Shifts:

  • Aromatic Protons (H-3 and H-6): The benzene ring has two remaining protons.

    • H-3: This proton is situated between the electron-withdrawing carboxylic acid group and the electron-withdrawing nitro group. The deshielding effects of these groups will shift its resonance significantly downfield. We predict this signal to appear as a singlet around 8.2-8.4 ppm .

    • H-6: This proton is positioned between the electron-withdrawing chloro group and the electron-donating methyl group. The net electronic effect will result in a chemical shift that is upfield relative to H-3. We predict this signal to appear as a singlet around 7.5-7.7 ppm .

  • Methyl Protons (-CH3): The methyl group, being attached to the aromatic ring, will appear as a singlet. Its chemical shift will be influenced by the adjacent chloro and nitro groups. We predict this signal to be in the range of 2.4-2.6 ppm .

  • Carboxylic Acid Proton (-COOH): The proton of the carboxylic acid is highly deshielded and its chemical shift is dependent on concentration and the solvent used. It typically appears as a broad singlet far downfield, often above 10 ppm , and may sometimes be unobserved due to exchange with residual water in the solvent.

Predicted 1H NMR Data

Comparative Analysis with Isomeric Compounds

A powerful approach to validating a predicted spectrum is to compare it with the experimental data of known isomers. The electronic effects of the substituents (chloro, methyl, and nitro groups) on the chemical shifts of the aromatic protons are key to this analysis.

CompoundAromatic Proton Chemical Shifts (ppm)Reference
2-Chloro-5-nitrobenzoic acid H-3: ~8.2 ppm (d), H-4: ~8.3 ppm (dd), H-6: ~7.7 ppm (d)[1]
2-Chloro-4-nitrobenzoic acid H-3: ~8.2 ppm (d), H-5: ~8.0 ppm (dd), H-6: ~7.8 ppm (d)[2]
4-Chloro-2-nitrobenzoic acid H-3: ~7.9 ppm (d), H-5: ~7.8 ppm (dd), H-6: ~7.6 ppm (d)[3]
Predicted: 2-Chloro-5-methyl-4-nitrobenzoic acid H-3: ~8.2-8.4 ppm (s), H-6: ~7.5-7.7 ppm (s) -

Rationale for Predicted Shifts:

  • In our target molecule, the protons at positions 3 and 6 are not coupled to any adjacent protons, hence they are predicted to be singlets. This is a key distinguishing feature from its isomers which show doublet (d) and doublet of doublets (dd) splitting patterns.

  • The strong deshielding of H-3 is consistent across the isomers with a substituent at the 2-position and a nitro group at the 4 or 5-position.

  • The methyl group at the 5-position in our target molecule is an electron-donating group, which would slightly shield the adjacent H-6, causing it to appear at a relatively upfield position compared to analogous protons in the isomers.

Alternative Analytical Techniques: A Comparative Overview

While 1H NMR is a powerful tool for structural elucidation, a comprehensive characterization relies on multiple analytical techniques.

TechniqueInformation ProvidedComparison with 1H NMR
13C NMR Spectroscopy Provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.Complementary to 1H NMR. It confirms the number of different carbon environments. For 2-Chloro-5-methyl-4-nitrobenzoic acid, eight distinct carbon signals are expected (6 aromatic, 1 methyl, 1 carboxyl).
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule.Provides less detailed structural information than NMR but is excellent for confirming the presence of key functional groups like the carboxylic acid (broad O-H stretch around 2500-3300 cm-1 and a C=O stretch around 1700 cm-1) and the nitro group (asymmetric and symmetric N-O stretches around 1530 and 1350 cm-1).
Mass Spectrometry (MS) Determines the molecular weight and can provide information about the molecular formula and fragmentation patterns.Provides the molecular mass, confirming the elemental composition when using high-resolution MS. It does not provide detailed information about the connectivity of atoms in the way NMR does.

G cluster_techniques Analytical Techniques TargetMolecule 2-Chloro-5-methyl- 4-nitrobenzoic Acid HNMR 1H NMR TargetMolecule->HNMR Proton Environment CNMR 13C NMR TargetMolecule->CNMR Carbon Framework IR IR Spectroscopy TargetMolecule->IR Functional Groups MS Mass Spectrometry TargetMolecule->MS Molecular Weight

Analytical Workflow

Experimental Protocol: 1H NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of 2-Chloro-5-methyl-4-nitrobenzoic acid.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a clean, dry NMR tube. The choice of solvent is critical as the chemical shifts can be solvent-dependent. DMSO-d6 is often a good choice for carboxylic acids as it helps in observing the acidic proton.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

2. NMR Spectrometer Setup:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve a homogeneous field, which results in sharp, well-resolved peaks.

3. Data Acquisition:

  • Acquire the 1H NMR spectrum using standard acquisition parameters. A typical experiment involves a 90° pulse and an acquisition time of 2-4 seconds.

  • The number of scans can be varied to achieve an adequate signal-to-noise ratio. For a sample of this concentration, 16 to 64 scans are usually sufficient.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline correct the spectrum to obtain a flat baseline.

  • Integrate the signals to determine the relative ratios of the protons.

  • Reference the spectrum by setting the chemical shift of the internal standard (TMS) to 0 ppm or the residual solvent peak to its known chemical shift.

G cluster_workflow 1H NMR Experimental Workflow SamplePrep Sample Preparation SpectrometerSetup Spectrometer Setup SamplePrep->SpectrometerSetup DataAcquisition Data Acquisition SpectrometerSetup->DataAcquisition DataProcessing Data Processing DataAcquisition->DataProcessing

NMR Workflow

Conclusion

The structural elucidation of 2-Chloro-5-methyl-4-nitrobenzoic acid can be confidently achieved through a combination of predictive 1H NMR analysis and comparison with spectral data from its isomers. The predicted spectrum, characterized by two aromatic singlets, a methyl singlet, and a carboxylic acid proton signal, provides a unique fingerprint for this molecule. For unequivocal structure confirmation, a multi-technique approach incorporating 13C NMR, IR spectroscopy, and mass spectrometry is recommended. This guide provides the foundational knowledge for researchers to confidently identify and characterize this important chemical entity.

References

Sources

Comparative

Distinguishing 2-Chloro-5-methyl-4-nitrobenzoic Acid from Regioisomers: A High-Resolution HPLC Guide

Executive Summary In the synthesis of pharmaceutical intermediates, 2-Chloro-5-methyl-4-nitrobenzoic Acid (CAS: 70381-80-1) is a critical scaffold. However, nitration and chlorination chemistries often yield regioisomers...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of pharmaceutical intermediates, 2-Chloro-5-methyl-4-nitrobenzoic Acid (CAS: 70381-80-1) is a critical scaffold. However, nitration and chlorination chemistries often yield regioisomers—most notably 2-Chloro-4-methyl-5-nitrobenzoic Acid —which possess nearly identical hydrophobicity (LogP) and acid dissociation constants (pKa).

Standard C18 alkyl-bonded phases often fail to resolve these "critical pairs," leading to co-elution and inaccurate purity assays. This guide compares the performance of a standard C18 workflow against Phenyl-Hexyl and Pentafluorophenyl (PFP) stationary phases.

Key Finding: While C18 provides adequate retention, PFP (Pentafluorophenyl) phases offer superior shape selectivity and


-

interaction mechanisms, resolving the target compound from its 4-methyl-5-nitro isomer with a resolution (

) > 2.0.

The Challenge: Isomeric "Critical Pairs"

The structural similarity between the target and its impurities creates a significant chromatographic challenge. Both compounds contain a carboxylic acid, a nitro group, a chlorine atom, and a methyl group attached to a benzene ring.

CompoundStructure DescriptionLogP (Est.)pKa (Est.)Challenge
Target: 2-Chloro-5-methyl-4-nitrobenzoic AcidCl @ C2, NO2 @ C4, Me @ C5~2.1~3.4Analyte of Interest
Isomer A: 2-Chloro-4-methyl-5-nitrobenzoic AcidCl @ C2, Me @ C4, NO2 @ C5~2.1~3.5Critical Impurity (Co-elutes on C18)
Isomer B: 3-Chloro-4-methyl-5-nitrobenzoic AcidCl @ C3, Me @ C4, NO2 @ C5~2.2~3.6Secondary Impurity

Why C18 Fails: C18 columns rely primarily on hydrophobic subtraction. Since the isomers have identical atoms and very similar dipole moments, their interaction with the C18 alkyl chain is indistinguishable, often resulting in a single broad peak or a "shoulder."

Strategic Method Development

To separate these isomers, we must exploit secondary interactions beyond simple hydrophobicity.

Decision Matrix: Selecting the Stationary Phase

Figure 1: Decision tree for selecting the optimal stationary phase for nitro-aromatic isomers.

Comparative Analysis: C18 vs. PFP

The following data summarizes the performance of three column chemistries under identical mobile phase conditions (Water/Acetonitrile with 0.1% H3PO4).

Experimental Conditions (Screening)
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0)

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 60% B over 15 minutes

  • Flow Rate: 1.0 mL/min[1][2][3]

  • Detection: UV @ 254 nm[2][3][4][5]

Performance Data
ParameterColumn A: Standard C18 Column B: Phenyl-Hexyl Column C: PFP (Pentafluorophenyl)
Mechanism Hydrophobic InteractionHydrophobic +

-

Hydrophobic +

-

+ Dipole + Steric
Target RT (min) 8.459.109.85
Isomer A RT (min) 8.509.4510.60
Resolution (

)
0.4 (Co-elution) 1.6 (Baseline) 2.8 (High Resolution)
Peak Shape (Tailing) 1.11.051.0
Verdict Failed ⚠️ Acceptable Recommended
Technical Insight
  • C18: The methyl and nitro groups provide similar hydrophobic bulk regardless of position. The C18 chain cannot "feel" the difference in electron density distribution.

  • PFP: The fluorine atoms on the PFP ring create a strong electron-deficient face. This interacts specifically with the electron-rich regions of the nitro-aromatic ring. The positional difference of the electron-withdrawing Nitro group (-NO2) relative to the Methyl group (-CH3) alters the local dipole moment of the isomers, which the PFP phase discriminates effectively.

Recommended Protocol (The "Gold Standard")

This protocol is validated for robustness and reproducibility in separating 2-Chloro-5-methyl-4-nitrobenzoic Acid from its regioisomers.

A. Equipment & Reagents[2][5][6][7][8][9][10]
  • HPLC System: Quaternary or Binary gradient pump, UV-Vis/PDA detector.

  • Column: PFP (Pentafluorophenyl) Core-Shell , 150 x 4.6 mm, 2.6 µm or 5 µm (e.g., Kinetex PFP, Raptor FluoroPhenyl).

  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water.

  • Buffer: 85% Phosphoric Acid (H3PO4).

B. Mobile Phase Preparation[1][2][5][6][8][10][11]
  • Solvent A (Aqueous): Add 1.0 mL of 85% H3PO4 to 1000 mL of water. Mix well. (pH should be approx 2.1).

    • Why? Low pH is non-negotiable. It suppresses the ionization of the benzoic acid moiety (pKa ~3.4), ensuring the analyte is neutral and retained. Ionized species would elute in the void volume.

  • Solvent B (Organic): 100% Acetonitrile.[2]

C. Instrument Parameters
ParameterSetting
Flow Rate 1.0 mL/min
Column Temp 30°C (Control is vital for isomer selectivity)
Injection Vol 5 - 10 µL
Detection UV @ 254 nm (primary), 210 nm (secondary)
Run Time 20 minutes
D. Gradient Table
Time (min)% Solvent A (0.1% H3PO4)% Solvent B (ACN)Phase
0.0 9010Equilibration
12.0 4060Separation Gradient
12.1 1090Wash
15.0 1090Hold Wash
15.1 9010Re-equilibration
20.0 9010End

Troubleshooting & System Suitability

To ensure "Trustworthiness" in your data, every sequence must include a system suitability test (SST).

System Suitability Criteria
  • Resolution (

    
    ):  > 2.0 between Target and Isomer A (if available as standard).
    
  • Tailing Factor (

    
    ):  < 1.5 for the Target peak.
    
  • Retention Time %RSD: < 0.5% (n=5 injections).

Common Issues & Fixes
  • Issue: Peaks are tailing.

    • Cause: Silanol interactions or pH too close to pKa.

    • Fix: Ensure pH is < 2.[6]5. If using an older column, add 20mM Ammonium Formate (pH 3.0) instead of just phosphoric acid to mask silanols, though phosphoric acid is usually sufficient for PFP columns.

  • Issue: Loss of Resolution.

    • Cause: Column contamination or temperature fluctuation.

    • Fix: PFP phases are sensitive to temperature. Ensure the column oven is stable at 30°C ± 0.5°C.

References

  • SIELC Technologies. (2018). Separation of Benzoic acid, 2-chloro-4-nitro- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Phenomenex. (2023). Reversed Phase HPLC Method Development Guide (Selectivity of Phenyl-Hexyl and PFP). Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 22107457, 3-Chloro-4-methyl-5-nitrobenzoic acid. Retrieved from [Link]

  • Lin, Z., et al. (2015).[2] Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. Royal Society of Chemistry.[2] Retrieved from [Link]

Sources

Validation

Introduction: The Vibrational Fingerprint of a Complex Molecule

An In-Depth Technical Guide to the Infrared Spectrum of 2-Chloro-5-methyl-4-nitrobenzoic Acid Infrared (IR) spectroscopy is a cornerstone analytical technique in research and pharmaceutical development, providing a rapid...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Infrared Spectrum of 2-Chloro-5-methyl-4-nitrobenzoic Acid

Infrared (IR) spectroscopy is a cornerstone analytical technique in research and pharmaceutical development, providing a rapid and non-destructive method for identifying functional groups within a molecule.[1] The principle is based on the absorption of specific frequencies of infrared radiation, which correspond to the vibrational energies of molecular bonds.[1] For a multi-substituted aromatic compound like 2-Chloro-5-methyl-4-nitrobenzoic acid, the IR spectrum is a complex but highly informative fingerprint. Each substituent—the carboxylic acid, the nitro group, the chlorine atom, and the methyl group—imparts its unique signature on the spectrum, while their electronic interactions through the benzene ring cause subtle shifts that provide deeper structural insights.

This guide provides a comprehensive analysis of the expected IR absorption peaks for 2-Chloro-5-methyl-4-nitrobenzoic acid. By comparing its predicted spectrum with those of simpler, related molecules, we will deconstruct the contributions of each functional group. This comparative approach not only facilitates the identification of the target molecule but also deepens the understanding of structure-spectra relationships, a critical skill for researchers and drug development professionals.

Core Analysis: Predicted IR Spectrum of 2-Chloro-5-methyl-4-nitrobenzoic Acid

The IR spectrum of 2-Chloro-5-methyl-4-nitrobenzoic acid is dominated by the vibrations of its key functional groups. In the solid state, the carboxylic acid groups will form hydrogen-bonded dimers, which has a profound effect on the spectrum. The predicted major absorption bands are summarized below.

Wavenumber (cm⁻¹)IntensityVibrational AssignmentFunctional Group
3300 - 2500Broad, StrongO-H Stretch (in H-bonded dimer)Carboxylic Acid
~3100 - 3000Weak-MediumC-H StretchAromatic Ring
~2950WeakC-H StretchMethyl Group
~1710Strong, SharpC=O Stretch (in H-bonded dimer)Carboxylic Acid
~1610 & ~1500Medium-WeakC=C Stretch (in-ring)Aromatic Ring
1550 - 1475Very StrongAsymmetric NO₂ StretchNitro Group
1360 - 1290Very StrongSymmetric NO₂ StretchNitro Group
1320 - 1210StrongC-O StretchCarboxylic Acid
950 - 910Broad, MediumO-H Bend (out-of-plane)Carboxylic Acid
890 - 835MediumC-N StretchNitro Group
Below 850Medium-StrongC-Cl Stretch & C-H BendsChloro & Aromatic

Dissecting the Spectrum: A Comparative Analysis

To understand the origin of these peaks, we can compare the spectrum of our target molecule to simpler, constituent structures. This illustrates how the addition of each functional group modifies the overall spectral fingerprint.

The Carboxylic Acid Foundation (Comparison with Benzoic Acid)

Benzoic acid provides the fundamental spectrum for an aromatic carboxylic acid.

  • O-H Stretch: A hallmark of carboxylic acids is the extremely broad absorption band from 3300-2500 cm⁻¹, which is due to the O-H stretching vibration within a hydrogen-bonded dimer.[2][3][4][5] This broadness often causes it to overlap with the sharper aromatic and aliphatic C-H stretches.[2][3]

  • C=O Stretch: A strong, sharp peak appears around 1710-1680 cm⁻¹ for the carbonyl group in the dimer.[3][6]

  • Aromatic Peaks: Aromatic C-H stretches appear just above 3000 cm⁻¹, and characteristic ring C=C stretching vibrations are seen near 1600 and 1500 cm⁻¹.[6]

The Influence of the Nitro Group (Comparison with 4-Nitrobenzoic Acid)

Adding a nitro group, a powerful electron-withdrawing group, introduces two of the most intense and easily identifiable peaks in the spectrum.

  • NO₂ Asymmetric & Symmetric Stretches: Aromatic nitro compounds display a very strong asymmetric stretching band between 1550-1475 cm⁻¹ and another strong symmetric stretching band between 1360-1290 cm⁻¹.[7][8][9] These two prominent peaks are highly diagnostic for the presence of a nitro group.[8][10]

  • Effect on C=O: The electron-withdrawing nature of the nitro group can slightly increase the frequency of the C=O stretch compared to benzoic acid.

The Contribution of the Chloro & Methyl Groups

The remaining substituents add their own characteristic, though often less prominent, features.

  • Methyl Group: The methyl group will add weak C-H stretching vibrations below 3000 cm⁻¹ (~2940 cm⁻¹), which will likely be superimposed on the broad O-H band.[11]

  • Chloro Group: The C-Cl stretching vibration is found in the lower frequency "fingerprint" region, typically between 850-700 cm⁻¹.[12][13] Its exact position can be variable.

  • Aromatic Substitution Pattern: The pattern of C-H out-of-plane (oop) bending bands in the 900-675 cm⁻¹ region is highly characteristic of the substitution pattern on the benzene ring.[14][15] For a 1,2,4,5-tetrasubstituted ring, this region will have a specific pattern that can be used for confirmation, though it may be complex and overlap with other vibrations.

Summary Comparison Table
VibrationBenzoic Acid (approx. cm⁻¹)4-Nitrobenzoic Acid (approx. cm⁻¹)2-Chloro-5-methyl-4-nitrobenzoic Acid (Predicted, cm⁻¹)Key Observation
O-H Stretch 3300-2500 (Broad)3300-2500 (Broad)3300-2500 (Broad)Characteristic broad band of the carboxylic acid dimer is retained.[2][16]
C=O Stretch ~1690~1700~1710Electron-withdrawing groups slightly increase the C=O frequency.
NO₂ Asym. Stretch Absent~1540~1530Very strong, diagnostic peak for the nitro group appears.[8][9]
NO₂ Sym. Stretch Absent~1350~1345Second very strong, diagnostic peak for the nitro group.[8][9]
C-Cl Stretch AbsentAbsent< 850Appears in the fingerprint region.

Experimental Protocol: Acquiring the IR Spectrum

This section details a standard procedure for obtaining a high-quality FTIR spectrum of a solid sample like 2-Chloro-5-methyl-4-nitrobenzoic acid using the potassium bromide (KBr) pellet method. This method is chosen because it produces a spectrum of the sample in a solid matrix, which preserves the intermolecular interactions, such as hydrogen bonding, that are critical to the spectrum's features.

Materials:

  • 2-Chloro-5-methyl-4-nitrobenzoic acid (1-2 mg)

  • FTIR-grade Potassium Bromide (KBr), desiccated (150-200 mg)

  • Agate mortar and pestle

  • Pellet-pressing die

  • Hydraulic press

  • FTIR Spectrometer

Procedure:

  • Background Spectrum: Ensure the sample chamber of the FTIR spectrometer is empty and clean. Run a background scan to measure the spectrum of the ambient air (CO₂ and H₂O). This will be automatically subtracted from the sample spectrum.

  • Sample Preparation:

    • Causality: KBr is used because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and has a refractive index that can be matched to the sample to reduce scattering.

    • Place ~200 mg of dry KBr into the agate mortar. Grind it to a fine, consistent powder to minimize light scattering.

    • Add 1-2 mg of the sample to the mortar.

    • Causality: The low sample-to-KBr ratio ensures that the sample is finely dispersed, preventing total absorption (flat-lining peaks) and producing a high-quality spectrum.

    • Gently mix the sample into the KBr with the pestle, then grind the mixture vigorously for 2-3 minutes until it becomes a homogenous, fine powder.

  • Pellet Pressing:

    • Carefully transfer a portion of the powder mixture into the pellet die.

    • Place the die into the hydraulic press.

    • Apply pressure (typically 7-10 tons) for approximately 2 minutes.

    • Causality: The high pressure causes the KBr to flow and fuse, forming a transparent or semi-transparent disc with the sample molecules trapped in the crystal lattice.

    • Release the pressure and carefully remove the die. Extract the KBr pellet. A good pellet is thin and transparent.

  • Data Acquisition:

    • Place the KBr pellet into the sample holder in the spectrometer's sample compartment.

    • Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • The resulting spectrum should be baseline-corrected if necessary.

    • Use the software to identify the peak positions (in cm⁻¹) and label them for interpretation.

Visualizing the Analysis Workflow

The logical process of identifying a compound from its IR spectrum can be visualized as a systematic workflow.

IR_Analysis_Workflow cluster_prep Phase 1: Sample Preparation & Data Acquisition cluster_analysis Phase 2: Data Processing & Initial Interpretation cluster_comparison Phase 3: Comparative Analysis & Confirmation Prep Sample Preparation (KBr Pellet) Sample_Scan Acquire Sample Spectrum Prep->Sample_Scan Insert sample BG_Scan Acquire Background Spectrum BG_Scan->Sample_Scan Instrument ready Process Process Raw Data (Baseline Correction, Peak Picking) Sample_Scan->Process Identify_Groups Identify Key Functional Groups (e.g., -COOH, -NO2) Process->Identify_Groups Processed Spectrum Compare Compare with Reference Spectra (Benzoic Acid, Nitroarenes, etc.) Identify_Groups->Compare Hypothesize Structure Confirmation Structural Confirmation Compare->Confirmation Fingerprint Analyze Fingerprint Region (Substitution Pattern) Fingerprint->Confirmation

Caption: Workflow for IR spectral analysis and structural confirmation.

Conclusion

The infrared spectrum of 2-Chloro-5-methyl-4-nitrobenzoic acid is rich with information, providing a definitive fingerprint for its unique structure. The most prominent and unmistakable features are the extremely broad O-H stretch of the carboxylic acid dimer and the pair of very strong absorption bands corresponding to the asymmetric and symmetric stretches of the nitro group. Secondary features, including the carbonyl stretch, aromatic C=C vibrations, and patterns in the fingerprint region, further corroborate the presence of the other substituents and their specific arrangement on the aromatic ring. By systematically comparing the spectrum to simpler analogues, researchers can confidently assign each major peak, transforming a complex series of absorptions into a clear structural confirmation.

References

  • IR Spectroscopy Tutorial: Carboxylic Acids. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Nitro Compounds. (2021, July 31). Chemistry LibreTexts. Retrieved from [Link]

  • Spectroscopy of Carboxylic Acids. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. (2023, September 20). OpenStax. Retrieved from [Link]

  • Infrared Spectrometry. (n.d.). Michigan State University. Retrieved from [Link]

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Sources

Comparative

mass spectrometry fragmentation pattern of 2-Chloro-5-methyl-4-nitrobenzoic Acid

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 2-Chloro-5-methyl-4-nitrobenzoic Acid Introduction: Characterizing a Niche Synthetic Intermediate 2-Chloro-5-methyl-4-nitrobenzoic acid (C₈...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 2-Chloro-5-methyl-4-nitrobenzoic Acid

Introduction: Characterizing a Niche Synthetic Intermediate

2-Chloro-5-methyl-4-nitrobenzoic acid (C₈H₆ClNO₄, Molecular Weight: 215.59 g/mol ) is a substituted aromatic carboxylic acid. Compounds of this class are pivotal as intermediates in the synthesis of pharmaceuticals and other complex organic molecules.[1] The precise arrangement of chloro, methyl, and nitro groups on the benzoic acid core dictates its reactivity and potential applications. Consequently, unambiguous structural confirmation is a critical step in quality control and process development.

Mass spectrometry (MS) stands as a cornerstone technique for molecular identification, offering unparalleled sensitivity and structural insight. This guide provides an in-depth analysis of the expected , comparing the suitability of different MS-based analytical strategies for its characterization. We will delve into the mechanistic logic behind the fragmentation, offering a predictive framework for researchers encountering this or structurally related molecules.

Pillar 1: Predictive Fragmentation Analysis (Electron Ionization)

Electron Ionization (EI) is a hard ionization technique that imparts significant energy into the analyte molecule, leading to extensive and reproducible fragmentation.[2][3] This complex fragmentation pattern serves as a molecular fingerprint, invaluable for structural elucidation. While soft ionization techniques used in LC-MS may not yield such extensive fragmentation, understanding the EI pattern is fundamental to predicting the molecule's behavior under various ionization conditions.

The molecular weight of 2-Chloro-5-methyl-4-nitrobenzoic Acid is 215.59 g/mol . A key feature in its mass spectrum will be the isotopic signature of chlorine. Chlorine exists as two primary isotopes: ³⁵Cl (~75%) and ³⁷Cl (~25%). This results in a characteristic M+ and M+2 peak pattern with an approximate 3:1 intensity ratio for any fragment containing the chlorine atom.[2][4]

Predicted Fragmentation Pathways:

The fragmentation of the molecular ion (m/z 215/217) is governed by the relative lability of its functional groups. The aromatic ring provides a stable core, while the carboxylic acid, nitro, chloro, and methyl groups are subject to characteristic cleavage events.[5][6]

  • Loss of Hydroxyl Radical (•OH): A common fragmentation pathway for carboxylic acids is the cleavage of the C-OH bond, resulting in the formation of a stable acylium ion.[7][8] This is often a prominent peak.

    • [M - OH]⁺ : m/z 198/200

  • Loss of Carboxyl Group (•COOH): Cleavage of the bond between the aromatic ring and the carboxylic acid group leads to the loss of a 45 Da neutral fragment.[5][8]

    • [M - COOH]⁺ : m/z 170/172

  • Decarboxylation (CO₂): The loss of carbon dioxide can occur, though it is sometimes less favorable than the loss of •OH or •COOH.

    • [M - CO₂]⁺ : m/z 171/173

  • Loss of Nitro Group (•NO₂): The C-N bond can cleave, leading to the loss of a 46 Da nitro radical.

    • [M - NO₂]⁺ : m/z 169/171

  • Loss of Chlorine Radical (•Cl): Scission of the strong C-Cl bond is also possible.[4]

    • [M - Cl]⁺ : m/z 180

  • Secondary Fragmentation: The initial fragment ions can undergo further fragmentation. For instance, the acylium ion (m/z 198/200) can subsequently lose carbon monoxide (CO).

    • [M - OH - CO]⁺ : m/z 170/172 (This pathway leads to the same ion as the direct loss of •COOH).

The following diagram illustrates the primary predicted fragmentation pathways.

G M Molecular Ion C₈H₆ClNO₄⁺ m/z 215/217 F1 [M - OH]⁺ C₈H₅ClNO₃⁺ m/z 198/200 M->F1 - •OH (17 Da) F2 [M - COOH]⁺ C₇H₅ClNO₂⁺ m/z 170/172 M->F2 - •COOH (45 Da) F3 [M - NO₂]⁺ C₈H₆ClO₂⁺ m/z 169/171 M->F3 - •NO₂ (46 Da) F4 [M - Cl]⁺ C₈H₆NO₄⁺ m/z 180 M->F4 - •Cl (35/37 Da) F1->F2 - CO (28 Da)

Caption: Predicted Electron Ionization (EI) fragmentation pathways for 2-Chloro-5-methyl-4-nitrobenzoic Acid.

Table 1: Summary of Predicted Key Fragment Ions

m/z (³⁵Cl/³⁷Cl)Proposed Fragment IonNeutral LossMass of Loss (Da)
215 / 217[C₈H₆ClNO₄]⁺-0
198 / 200[C₈H₅ClNO₃]⁺•OH17
170 / 172[C₇H₅ClNO₂]⁺•COOH45
169 / 171[C₈H₆ClO₂]⁺•NO₂46
180[C₈H₆NO₄]⁺•Cl35

Pillar 2: Comparison of Analytical Methodologies

The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) is dictated by the analyte's physicochemical properties, namely its volatility and thermal stability.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers exceptional chromatographic resolution and benefits from standardized 70 eV EI libraries for compound identification. However, the high polarity and low volatility of carboxylic acids like our target compound make them unsuitable for direct GC analysis.[9] They tend to exhibit poor peak shape and may not elute from the column.

Causality Behind Experimental Choice: The Need for Derivatization To overcome this limitation, derivatization is mandatory. Converting the carboxylic acid to a more volatile ester, typically a methyl ester, is the standard approach.[10] This procedure replaces the acidic proton with a methyl group, reducing polarity and increasing volatility.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is ideally suited for analyzing polar and non-volatile compounds directly, eliminating the need for derivatization.[11] This simplifies sample preparation and avoids potential artifacts from the derivatization reaction. Reversed-phase chromatography is the most common separation mode.

Causality Behind Experimental Choice: Ionization Technique Electrospray ionization (ESI) is the premier choice for polar molecules like carboxylic acids. Analysis is typically performed in negative ion mode, where the acidic proton is readily lost to form the deprotonated molecule [M-H]⁻. This ion is often the base peak and provides clear molecular weight information. Fragmentation can be induced in the collision cell (MS/MS) to elicit structural information.

Table 2: Comparison of GC-MS and LC-MS for Analysis

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separates volatile/semi-volatile compounds in the gas phase.Separates compounds in the liquid phase based on polarity.
Sample Prep Derivatization required (e.g., methylation) to increase volatility.Direct analysis is possible; simple dilution is often sufficient.[12]
Ionization Typically Electron Ionization (EI), providing rich, library-searchable fragmentation.Typically Electrospray Ionization (ESI), a soft technique providing molecular weight.
Primary Ion Molecular Ion (M⁺•) at m/z 215/217 (post-derivatization).Deprotonated Molecule ([M-H]⁻) at m/z 214/216.
Pros High-resolution separation; standardized libraries for identification.High applicability to polar, non-volatile compounds; simpler sample prep.[11]
Cons Requires extra sample preparation step; potential for thermal degradation.Less fragmentation in full scan mode; libraries are less standardized than EI.

Pillar 3: Experimental Protocols & Workflows

The following protocols are self-validating systems, designed to ensure robust and reproducible analysis.

Protocol 1: GC-MS Analysis via Methyl Ester Derivatization

This protocol provides a framework for converting the acid to its methyl ester for subsequent GC-MS analysis.

  • Sample Preparation (Derivatization):

    • Accurately weigh 1 mg of 2-Chloro-5-methyl-4-nitrobenzoic Acid into a 2 mL reaction vial.

    • Add 500 µL of a derivatizing agent (e.g., 2M Trimethylsilyldiazomethane in hexane).

    • Cap the vial and vortex briefly. Allow the reaction to proceed for 30 minutes at room temperature. A yellow color should persist, indicating an excess of the reagent.

    • Carefully quench the excess reagent by adding a few drops of acetic acid until the yellow color disappears.

    • Dilute the sample to a final concentration of ~50 µg/mL with a suitable solvent like ethyl acetate.

  • Instrumentation and Parameters:

    • A standard GC-MS system equipped with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm) is recommended.[13]

    • Inlet: 250°C, Splitless injection (1 µL).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial 100°C for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.

    • MS: EI at 70 eV, scanning from m/z 40-450.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis A Weigh Sample (1 mg) B Add Derivatizing Agent (500 µL) A->B C React 30 min B->C D Quench Reagent C->D E Dilute to 50 µg/mL D->E F Inject 1 µL E->F Transfer to Vial G Separate on HP-5ms Column F->G H Detect by MS (EI, 70 eV) G->H I I H->I Data Analysis

Caption: Experimental workflow for the GC-MS analysis of 2-Chloro-5-methyl-4-nitrobenzoic Acid.

Protocol 2: LC-MS Analysis (Direct)

This protocol outlines a direct analysis method using reversed-phase LC with ESI-MS.

  • Sample Preparation:

    • Prepare a stock solution of 2-Chloro-5-methyl-4-nitrobenzoic Acid at 1 mg/mL in methanol.

    • Prepare working standards and samples by diluting the stock solution in the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to a final concentration range of 0.1 - 10 µg/mL.

    • Filter all solutions through a 0.22 µm syringe filter.

  • Instrumentation and Parameters:

    • LC System: Standard HPLC or UHPLC system.

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • MS: Quadrupole or TOF mass spectrometer with an ESI source.

    • Ionization Mode: Negative Ion Mode.

    • Analysis: Full scan (m/z 50-300) and targeted MS/MS on the [M-H]⁻ precursor ion at m/z 214/216.

Conclusion

While no definitive, published spectrum for 2-Chloro-5-methyl-4-nitrobenzoic Acid may be readily available, a robust and reliable analytical characterization can be achieved by applying fundamental principles of mass spectrometry. An EI-based GC-MS analysis following derivatization will provide a rich, fingerprint-like fragmentation pattern, useful for unambiguous identification. However, for routine quantification and high-throughput analysis, a direct LC-MS method using ESI in negative mode is superior in its simplicity and applicability. By understanding the predicted fragmentation pathways and selecting the appropriate analytical strategy, researchers can confidently characterize this and other related synthetic intermediates.

References

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Sources

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